Cancer/testis antigen 1 (123-137)
Description
Overview of Cancer/Testis Antigens (CTAs)
Cancer/Testis Antigens (CTAs) represent a unique class of proteins that have become a major focus in the field of cancer immunology and immunotherapy. nih.govnih.gov Their defining characteristic is their highly restricted expression pattern in normal tissues, coupled with their aberrant re-expression in various types of human cancers. nih.govnih.govfrontiersin.orgwikipedia.org
Under normal physiological conditions, the expression of CTAs is predominantly confined to the germ cells of the adult testis, and to a lesser extent, the placenta. nih.govwikipedia.orgnih.govnih.gov The testis is considered an immune-privileged site, meaning it is protected from the body's immune system. nih.govresearchgate.net This restricted expression is largely due to epigenetic mechanisms, such as DNA methylation, which silence CTA genes in somatic (non-germ) cells. nih.govwikipedia.org Specifically, CTA expression is often observed in spermatogonia, the precursor cells to sperm. nih.govresearchgate.net Some CTAs are also expressed in the developing fetus, particularly during gonadal development, and in the trophoblasts of the placenta. nih.govnih.govbmj.com
A hallmark of many cancers is the aberrant re-expression of genes that are normally silenced in adult somatic tissues. nih.govnih.govnih.gov CTAs are a prime example of this phenomenon. nih.govnih.govnih.gov Their expression can be detected in a wide array of malignancies, including melanoma, lung cancer, bladder cancer, breast cancer, and sarcoma. nih.govnih.govnih.govwikipedia.orgnih.govaacrjournals.org The re-expression of CTAs in tumor cells is often linked to the demethylation of their corresponding genes, a common epigenetic alteration in cancer. nih.govwikipedia.org The frequency of CTA expression can vary significantly between different tumor types and even within the same tumor, a phenomenon known as heterogeneous expression. wikipedia.orgnih.gov Furthermore, CTA expression is often associated with more advanced and aggressive tumors, suggesting a potential role in tumor progression and metastasis. nih.govnih.govaacrjournals.org
CTAs are a large and diverse group of proteins, with over 270 identified members. nih.gov They are broadly classified into two main categories based on their genomic location:
X-CT antigens: These are encoded by genes located on the X chromosome. nih.govoncotarget.com The X-CT antigens constitute a significant portion of all known CTAs and often exist as multigene families clustered together. nih.govnih.govaacrjournals.org
Non-X-CT antigens: These are encoded by genes located on autosomal chromosomes. nih.gov
The genes for X-CT antigens are frequently found in duplicated regions of the X chromosome. nih.govcancerindex.org
Discovery and Characterization of CTAG1 (NY-ESO-1)
Among the numerous CTAs identified, New York Esophageal Squamous Cell Carcinoma-1 (NY-ESO-1), also known as CTAG1B, has emerged as one of the most extensively studied and promising targets for cancer immunotherapy. wikipedia.orgnih.govnih.gov
NY-ESO-1 was first identified in 1997 by researchers studying a patient with esophageal squamous cell carcinoma. nih.govnih.govwikipedia.org The discovery was made using a technique called SEREX (Serological analysis of recombinant cDNA expression libraries), which involves screening a tumor-derived cDNA library with the patient's own serum to identify antigens that elicit an immune response. nih.govnih.gov The name "NY-ESO-1" reflects its origin of discovery in New York and its identification in an esophageal cancer patient. nih.govwikipedia.org The gene encoding this protein is CTAG1B, located on the X chromosome at position Xq28. wikipedia.orgnih.gov The protein itself is composed of 180 amino acids. wikipedia.org
A key feature of NY-ESO-1 is its remarkable immunogenicity, meaning it has a strong capacity to provoke an immune response in the body. nih.govnih.govwikipedia.orgresearchgate.netnih.govnih.govaacrjournals.orgamegroups.org This is a crucial characteristic for a cancer vaccine target. aacrjournals.org Spontaneous humoral (antibody) and cellular (T-cell) immune responses against NY-ESO-1 are frequently detected in patients with tumors that express this antigen. nih.govnih.govaacrjournals.orgsb-peptide.com This natural immune recognition highlights its potential as a target for therapeutic intervention. nih.gov The immune responses are often directed against specific peptide fragments of the NY-ESO-1 protein, such as the (123-137) region, which are presented to immune cells by molecules called Human Leukocyte Antigens (HLA). sb-peptide.commayflowerbio.compnas.orgresearchgate.net The strong immunogenicity of NY-ESO-1 has made it a focal point for the development of various immunotherapeutic strategies, including cancer vaccines and adoptive T-cell therapies. nih.govaacrjournals.orgbioengineer.org
Data Tables
Table 1: Expression of NY-ESO-1 in Normal and Malignant Tissues
| Tissue Type | Expression Status | Notes |
| Normal Adult Testis | Expressed | Primarily in spermatogonia and primary spermatocytes. nih.govresearchgate.netnih.govbmj.com |
| Normal Placenta | Expressed | Found in trophoblasts. nih.govresearchgate.net |
| Normal Somatic Tissues | Not Expressed | Generally silenced in other normal adult tissues. wikipedia.orgnih.gov |
| Myxoid and Round Cell Liposarcoma | 89-100% | High frequency of expression. nih.gov |
| Neuroblastoma | 82% | High frequency of expression. nih.gov |
| Synovial Sarcoma | 80% | High frequency of expression. nih.govbioengineer.org |
| Melanoma | 46% | Moderate frequency of expression. nih.gov |
| Ovarian Cancer | 43% | Moderate frequency of expression. nih.gov |
| Lung Cancer | 20-30% | Variable frequency of expression. nih.gov |
| Bladder Cancer | 20-30% | Variable frequency of expression. nih.gov |
| Colon Cancer | Not Expressed | Generally not found in this cancer type. nih.gov |
| Renal Cancer | Not Expressed | Generally not found in this cancer type. nih.gov |
Table 2: Classification and Genomic Location of CTAs
| Classification | Genomic Location | Characteristics | Examples |
| X-CT Antigens | X chromosome | Often part of multigene families. nih.govnih.govaacrjournals.org | MAGE family, NY-ESO-1 |
| Non-X-CT Antigens | Autosomes | Typically single-copy genes. nih.gov | BAGE, GAGE |
Focus on the CTAG1 (123-137) Fragment
Within the full-length NY-ESO-1 protein, specific regions, or epitopes, are responsible for triggering an immune response. One such critical fragment is the peptide spanning amino acids 123-137.
Identification as a Key Immunodominant Epitope
The CTAG1 (123-137) fragment has been identified as a key immunodominant epitope, particularly for CD4+ T helper cells. aacrjournals.orgaacrjournals.orgnih.govnih.govaacrjournals.org This means that the immune systems of many cancer patients with NY-ESO-1-expressing tumors preferentially recognize this specific peptide sequence. Research has shown that following vaccination with recombinant NY-ESO-1 protein, the region encompassing amino acids 119-143 is immunodominant, with the core region being identified as 123-137. nih.govaacrjournals.org
Studies have demonstrated that CD4+ T cells from vaccinated patients recognize the CTAG1 (123-137) peptide when it is presented by specific Human Leukocyte Antigen (HLA) class II molecules on the surface of antigen-presenting cells. aacrjournals.orgaacrjournals.orgnih.govnih.govaacrjournals.org For instance, the peptide has been shown to be presented by the HLA-DR52b (HLA-DRB3*0202) allele, which is expressed in approximately half of the Caucasian population. nih.govaacrjournals.org Furthermore, the minimal optimal epitope recognized by DR1-restricted NY-ESO-1-specific CD4 T cells was identified as ESO(123-137). aacrjournals.orgnih.gov The ability of this single peptide to be recognized by the immune systems of a broad patient population underscores its significance as a key epitope.
| Study Focus | Key Finding | HLA Restriction | Reference |
| Identification of minimal optimal epitope | ESO(123-137) is the minimal optimal epitope for DR1-restricted CD4 T cells. | HLA-DRB10101 (DR1) | aacrjournals.orgnih.gov |
| Immunodominant region post-vaccination | The 119-143 region, with a core of 123-137, is immunodominant. | HLA-DR52b | nih.govaacrjournals.org |
| Promiscuous peptide binding | The broader 119-143 peptide, containing 123-137, binds to multiple HLA-DR molecules. | DRB10101, DRB10401, DRB10701, etc. | aacrjournals.org |
Contextual Importance within the Full-Length CTAG1 Protein
The CTAG1 (123-137) fragment does not function in isolation; its importance is derived from its role within the entire 180-amino acid NY-ESO-1 protein. The full-length protein is processed within cancer cells, and various fragments are presented on the cell surface by HLA molecules to be recognized by the immune system. The (123-137) sequence is located in the carboxy-terminal half of the protein, a region known to contain several immunogenic epitopes for both CD4+ and CD8+ T cells. nih.govaai.org
The recognition of the CTAG1 (123-137) epitope by CD4+ T helper cells is crucial for orchestrating a comprehensive anti-tumor immune response. CD4+ T cells, upon activation, can help to activate and sustain the function of CD8+ cytotoxic T lymphocytes (CTLs), which are the primary effectors that directly kill cancer cells. They also play a role in promoting the production of NY-ESO-1 specific antibodies by B cells. Therefore, the immunodominance of the 123-137 epitope makes it a critical component for initiating and maintaining a multi-faceted immune attack against tumors expressing NY-ESO-1. Research has confirmed that CD4+ T cells specific for this region can recognize tumor cells that naturally process and present the full-length NY-ESO-1 protein. aacrjournals.orgnih.gov
| Epitope Region | Recognizing Cell Type | Function |
| CTAG1 (123-137) | CD4+ T helper cells | Helps activate and sustain CD8+ T cells and B cells. |
| Other NY-ESO-1 epitopes (e.g., 157-165) | CD8+ cytotoxic T cells | Directly kill tumor cells. sb-peptide.comnih.govfrontiersin.org |
Properties
sequence |
LKEFTVSGNILTIRL |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
Cancer/testis antigen 1 (123-137); NY-ESO-1 (123-137) |
Origin of Product |
United States |
Molecular Biology and Gene Expression of Ctag1 Ny Eso 1
Gene Structure and Genomic Context of CTAG1B
The genomic architecture and location of the CTAG1B gene provide crucial insights into its regulation and function.
Chromosomal Location on Xq28
The CTAG1B gene is situated on the long arm of the X chromosome, specifically in the Xq28 region. wikipedia.orggenecards.orgnih.gov This chromosomal band is notable for housing other members of the MAGE gene family, which also encode for immunogenic tumor antigens with a similar cancer/testis expression pattern. nih.gov The CTAG1B gene itself spans approximately 8 kilobases and is composed of three exons. bmj.comwikipedia.org
Gene Duplication and Homologous Sequences (e.g., CTAG1A, LAGE-1)
The CTAG1B gene exists within a duplicated region of the X chromosome, leading to the presence of a neighboring gene, CTAG1A, which has an identical sequence. wikipedia.orggenecards.orgnih.gov This duplication highlights the dynamic nature of this genomic locus.
Furthermore, CTAG1B shares significant homology with other Cancer/Testis Antigens, most notably LAGE-1 (also known as CTAG2). wikipedia.orgnih.gov The protein encoded by LAGE-1a exhibits up to 84% identity with the NY-ESO-1 protein. nih.govnih.gov This high degree of similarity suggests a common ancestral origin and potentially overlapping functions. Two main transcripts of LAGE-1 have been identified, LAGE-1a and LAGE-1b, which code for proteins of 180 and 210 amino acids, respectively. nih.gov The expression of LAGE-1 has been observed in a variety of tumors, including bladder carcinomas, non-small-cell lung carcinomas, and melanomas. nih.gov
Transcriptional Regulation Mechanisms
The expression of CTAG1B is tightly controlled by a series of epigenetic mechanisms, which explains its restricted expression in normal tissues and its aberrant activation in cancer.
Epigenetic Control: DNA Demethylation
A primary mechanism governing the expression of CTAG1B and other CTAs is DNA methylation. wikipedia.org In normal somatic tissues, the promoter regions of these genes are typically hypermethylated, leading to transcriptional silencing. nih.govnih.gov However, in cancer cells and germ cells, these regions undergo demethylation, which allows for gene expression. wikipedia.org The process of DNA demethylation can be either passive or active, involving enzymes such as the ten-eleven translocation (TET) family of enzymes. nih.gov The significance of this epigenetic control is underscored by the fact that treatment with demethylating agents, like 5-aza-2-deoxycytidine, can induce the expression of CTAs in tumor cells. wikipedia.org
Histone Modification and Chromatin Remodeling
In concert with DNA methylation, histone modifications play a critical role in regulating CTAG1B expression. wikipedia.org Histone modifications, such as acetylation and methylation, alter the structure of chromatin, the complex of DNA and proteins that forms chromosomes. epigentek.comyoutube.com This process, known as chromatin remodeling, can either open up the chromatin structure, making genes accessible for transcription, or condense it, leading to gene silencing. epigentek.comnih.gov Histone acetylation, for instance, is often associated with gene activation, while deacetylation is linked to repression. nih.govyoutube.com The interplay between different histone modifications and chromatin remodeling enzymes ultimately dictates the transcriptional status of genes like CTAG1B. nih.govnih.gov
Role of Specific Transcription Factors (e.g., CTCF, BORIS)
Specific transcription factors are also key players in the regulation of CTAG1B. The CCCTC-binding factor (CTCF) and its paralog, Brother of the Regulator of Imprinted Sites (BORIS), are particularly important. nih.govnih.gov These proteins can bind to the same DNA sequences but often have opposing effects on gene expression. nih.gov Typically, CTCF is associated with gene repression, while BORIS is linked to gene activation. nih.gov In the context of cancer-testis antigens, BORIS can reprogram CTCF binding sites that are inactive in normal somatic cells into active promoters in cancer and germ cells. nih.gov This reprogramming involves the recruitment of chromatin remodeling factors and the alteration of the local chromatin state, facilitating the recruitment of other transcription factors and ultimately driving the expression of genes like NY-ESO-1. nih.govnih.gov
Post-Transcriptional and Translational Control
The expression of NY-ESO-1 is finely regulated at multiple levels, including post-transcriptional and translational mechanisms, which contribute to the diversity of its protein products and its context-dependent expression.
mRNA Splicing Variants and Alternative Open Reading Frames
The CTAG1A and CTAG1B genes can undergo alternative splicing, giving rise to different mRNA transcripts and, consequently, various protein isoforms. uniprot.orgmybiosource.com The canonical protein product is a 180-amino acid polypeptide. uniprot.orgnih.gov However, alternative splicing can produce different-sized proteins from the same gene. mybiosource.com
Furthermore, evidence suggests the existence of an alternative open reading frame (ORF) within the CTAG1 gene. This can lead to the translation of distinct protein products from the same mRNA sequence. genecards.orggenecards.org It has been shown that cytotoxic T lymphocytes (CTLs) can simultaneously recognize two different gene products translated from both the normal and an alternative reading frame of the same gene, a finding with significant implications for tumor immunology. genecards.orggenecards.org One such product generated from an alternative ORF is a shorter, 58-amino acid protein that is also recognized by tumor-reactive T cells. nih.gov
Regulation by MicroRNAs
MicroRNAs (miRNAs) are small non-coding RNA molecules that play a crucial role in post-transcriptional gene regulation by binding to messenger RNA (mRNA) and either inhibiting translation or promoting mRNA degradation. The aberrant re-expression of CTAs, including NY-ESO-1, is subject to miRNA-mediated regulation. frontiersin.org While the precise and comprehensively validated miRNAs that directly target CTAG1 are still under extensive investigation, the general mechanism of miRNA dysregulation is known to contribute to the altered expression of genes in cancer. In the context of cancer, some miRNAs can act as tumor suppressors or oncogenes, and their dysregulation can impact the expression of a multitude of target genes, including those encoding for cancer-testis antigens. frontiersin.org
Differential Expression Patterns
The hallmark of NY-ESO-1 as a cancer-testis antigen is its highly restricted expression in normal tissues and its frequent ectopic expression in various malignancies.
Expression in Normal Germline Tissues (Testis, Placenta, Ovaries)
In healthy adults, the expression of NY-ESO-1 is primarily confined to the germ cells of the testis, specifically in spermatogonia and primary spermatocytes. genecards.orguniprot.orgpatsnap.com It is not expressed in post-meiotic cells or testicular somatic cells. patsnap.com NY-ESO-1 expression is also detected in the placenta. nih.govgenecards.org
During fetal development, NY-ESO-1 expression can be observed in the germ cells of both the testis and ovaries as early as 13-18 weeks, with peak expression occurring between 22 and 24 weeks before declining. genecards.orguniprot.org In adult ovarian and endometrial tissues, low levels of CTAG1 mRNA have been detected, although protein expression is not consistently observed, and the biological significance of this is not yet fully understood. uniprot.org
Ectopic Expression in Malignant Cell Types
NY-ESO-1 is ectopically expressed in a broad spectrum of human cancers, making it a widely applicable target for immunotherapy. nih.govgenecards.org The frequency of its expression varies considerably among different tumor types and is often associated with more advanced disease. nih.govgenecards.org
Expression of NY-ESO-1 has been reported in a diverse range of malignancies, including:
Melanoma: Expression is found in a significant subset of melanomas, with a higher prevalence in metastatic lesions compared to primary tumors. uniprot.orgmybiosource.com
Sarcomas: High levels of expression are particularly characteristic of myxoid and round cell liposarcoma (89–100%) and synovial sarcoma (approximately 80%). mybiosource.comnih.gov
Lung Cancer: NY-ESO-1 is expressed in a proportion of both small cell and non-small cell lung cancers. nih.gov
Bladder Cancer: Expression is frequently observed in high-grade transitional cell carcinomas. genecards.orgnih.gov
Ovarian Cancer: A substantial percentage of ovarian tumors express NY-ESO-1, and its presence is often linked to a more aggressive phenotype. nih.govmdpi.com
Other cancers with notable NY-ESO-1 expression include neuroblastoma, myeloma, esophageal cancer, hepatocellular cancer, head and neck cancer, prostate cancer, and breast cancer. nih.gov It's important to note that the expression of NY-ESO-1 within tumors is often heterogeneous, with variations in the percentage of positive cells. genecards.orguniprot.orgnih.gov This intratumoral heterogeneity can have implications for the efficacy of targeted therapies. uniprot.org
Table 1: Frequency of NY-ESO-1 Expression in Various Malignant Cell Types
| Cancer Type | Expression Frequency | Notes |
| Myxoid and Round Cell Liposarcoma | 89-100% | Often strong and diffuse expression. nih.gov |
| Neuroblastoma | 82% | High frequency of expression. nih.gov |
| Synovial Sarcoma | ~80% | A characteristic feature of this sarcoma subtype. mybiosource.com |
| Melanoma | 20-46% | Higher in metastatic versus primary tumors. nih.govuniprot.orgmybiosource.com |
| Ovarian Cancer | ~43% | Associated with more aggressive disease. nih.govnih.govmdpi.com |
| Bladder Cancer | 32-48% (High-Grade) | Correlates with higher tumor grade. genecards.orgnih.gov |
| Lung Cancer | Variable | Found in both small cell and non-small cell types. nih.gov |
| Esophageal Cancer | Variable | One of the initial cancers where NY-ESO-1 was identified. nih.gov |
| Hepatocellular Cancer | Variable | |
| Head and Neck Cancer | Variable | |
| Prostate Cancer | Variable | |
| Breast Cancer | Variable |
Cellular Biology and Subcellular Localization of Ctag1 Ny Eso 1
Protein Structure and Domains
The CTAG1B protein is 180 amino acids long. spandidos-publications.com Its structure and composition are key to its function and immunogenicity.
The architecture of the NY-ESO-1 protein is characterized by two distinct regions: a glycine-rich N-terminal region and a hydrophobic C-terminal region. spandidos-publications.com This structure is significant as it contains epitopes for both cellular and humoral immune responses. spandidos-publications.com The glycine-rich segments are often associated with flexibility in the polypeptide backbone. nih.gov
Within the amino acid sequence of NY-ESO-1, a Pcc1p transcription factor domain has been identified between amino acids 89 and 164. bmj.com This domain is homologous to the yeast Pcc1p transcription factor, which is part of a complex that controls the yeast cell cycle. nih.gov This suggests a potential role for CTAG1B in cell cycle regulation. nih.gov Studies in yeast have shown that mutations in the PCC1 gene can affect the expression of genes involved in cell cycle progression. bmj.com The co-expression of CTAG1B with another cancer-testis antigen, MAGE-C1, which is involved in cell cycle regulation and apoptosis, further supports this putative role. wikipedia.org
The CTAG1 gene family, which includes CTAG1A and CTAG1B (the official name for NY-ESO-1), is located on the X chromosome. spandidos-publications.comgenecards.org These genes share a high degree of sequence identity. CTAG1B belongs to the CTAG/PCC1 family of proteins. genecards.org The protein also shares homology with the yeast and Drosophila transcription factor PCC1P. nih.gov
Subcellular Compartmentalization and Trafficking
The location of CTAG1 within the cell provides clues to its function.
Studies using specific monoclonal antibodies have identified NY-ESO-1 as a cytoplasmic protein in melanoma cell lines. nih.govnih.gov This localization is shared with many other cancer-testis antigens of the MAGE family. nih.govnih.gov In contrast to its cytoplasmic expression in cancer cells, CTAG1B has been observed to have nuclear localization in mesenchymal stem cells. wikipedia.org
Further investigation into the subcellular distribution of CTAG1 has revealed its accumulation at centrosomes, the primary microtubule-organizing centers in animal cells. nih.gov This localization is particularly prominent during mitosis. nih.gov The depletion of a related protein, CSAG1, which also localizes to centrosomes, leads to defects in the integrity of the pericentriolar material during mitosis, suggesting a role for these proteins in maintaining mitotic spindle pole integrity. nih.gov The accumulation of ubiquitinated proteins at the centrosome is a known factor in centrosome maturation during the M phase. nih.gov
Regulation by Proteasome Activity and Ubiquitination
The stability and intracellular concentration of the CTAG1 protein are critically regulated by the ubiquitin-proteasome system (UPS). The UPS is the principal mechanism for selective protein degradation in eukaryotic cells, targeting proteins for destruction by covalently attaching a poly-ubiquitin chain, which signals for their degradation by the proteasome complex. nih.gov
Research has demonstrated that the steady-state levels of CTAG1 are controlled through proteasomal degradation. In experimental settings, the application of proteasome inhibitors leads to a significant accumulation of CTAG1 protein within the cell. This accumulation results in the protein partitioning into a detergent-insoluble fraction, which is a characteristic of aggregation-prone proteins. Furthermore, inhibiting proteasome activity causes an increased localization of CTAG1 at the centrosome. embl.de These findings underscore that the proteasome plays a crucial role in managing the turnover of CTAG1, thereby influencing its availability and subcellular location. embl.de
Interaction with Cellular Machinery
CTAG1 does not function in isolation; it engages with other cellular components to carry out its functions, which are linked to its processing and its potential role in cell cycle dynamics.
Association with Cell Cycle Regulators (Inferred from Pcc-1 domain)
The CTAG1B protein contains a Pcc-1 domain within its hydrophobic C-terminal region. wikipedia.org While the precise function of CTAG1B is still under investigation, its structural components, such as the Pcc-1 domain, suggest a potential role in cell cycle progression and growth. wikipedia.org
The Pcc-1 domain is a feature of the CTAG/Pcc1 family of proteins. In yeast, the Pcc1 subunit is a component of the EKC/KEOPS protein complex, which is essential for a specific type of tRNA modification. The human counterpart to this complex also contains a Pcc1-like subunit (Lage3) and is involved in similar tRNA modification processes. This human EKC complex has been shown to interact with the PRAME (Preferentially expressed Antigen in Melanoma) oncoprotein, linking it to oncogenesis. embl.de Although a direct interaction between CTAG1 and specific cell cycle regulators like cyclins or cyclin-dependent kinases (CDKs) has not been definitively established, its inclusion in a protein family involved in fundamental processes like tRNA modification—which is crucial for protein synthesis and cell growth—and the association of this family with other oncoproteins, infers a potential role for CTAG1 in pathways that support cell proliferation and survival. embl.dewikipedia.org
Interaction with Antigen Processing Machinery (Indirect via peptide generation)
CTAG1 is highly immunogenic, and its recognition by the immune system is mediated through an indirect interaction with the antigen processing and presenting machinery (APM). This complex system is responsible for degrading intracellular proteins into small peptides and loading them onto Major Histocompatibility Complex (MHC) class I molecules for presentation on the cell surface to be recognized by CD8+ T-cells. wikipedia.org
The CTAG1 protein is processed within tumor cells to generate specific peptide epitopes. For instance, the NY-ESO-1 157-165 peptide is a well-characterized epitope recognized by HLA-A2-restricted cytotoxic T-lymphocytes (CTLs). youtube.com The generation of this peptide is a clear example of CTAG1's interaction with the APM. The process is dependent on the Transporter Associated with Antigen Processing (TAP), which transports peptides from the cytosol into the endoplasmic reticulum where they can be loaded onto MHC class I molecules. wikipedia.orgyoutube.com Interestingly, the presentation of the NY-ESO-1 157-165 epitope appears to be independent of the proteasome subunits LMP2 and LMP7, suggesting that its generation may involve alternative proteolytic pathways. youtube.com This indirect interaction is fundamental to CTAG1's role as a tumor antigen and its use as a target for cancer immunotherapies. youtube.com
Antigen Processing and Presentation of Ctag1 Ny Eso 1 123 137
Proteasomal Degradation and Peptide Generation
The generation of peptide epitopes from intracellular proteins like NY-ESO-1 is a multi-step process that primarily begins with proteasomal degradation.
Role of the Ubiquitin-Proteasome System in CTAG1 Turnover
The ubiquitin-proteasome system (UPS) is a critical pathway for the degradation of intracellular proteins, thereby regulating a multitude of cellular processes. In the context of antigen presentation, the UPS is responsible for breaking down proteins into smaller peptides. The turnover of the NY-ESO-1 protein is subject to regulation by the UPS. This process involves the tagging of the NY-ESO-1 protein with ubiquitin molecules, which marks it for degradation by the proteasome.
Both the standard proteasome, present in most cells, and the immunoproteasome, which is often induced by inflammatory signals like interferon-gamma (IFNγ), can process the NY-ESO-1 protein. The type of proteasome can influence the repertoire of generated peptides. Studies have shown that the regulation of NY-ESO-1 processing by the proteasome can be governed by non-canonical ubiquitination on sites other than lysine.
Generation of Specific Epitopes, including (123-137)
The degradation of the full-length NY-ESO-1 protein by the proteasome results in the generation of various peptide fragments. Some of these fragments have the appropriate length and sequence to be presented by Major Histocompatibility Complex (MHC) molecules. Research has identified several epitopes derived from NY-ESO-1 that are recognized by both CD8+ and CD4+ T cells.
While the proteasome is central to generating peptides for MHC class I presentation, some studies suggest that for certain MHC class II epitopes, alternative processing pathways may be involved. However, the initial breakdown of the protein into large fragments by the proteasome is a likely first step for both pathways. The generation of the specific NY-ESO-1 (123-137) epitope, which is primarily presented by MHC class II molecules, is a crucial event in initiating a CD4+ T cell response. This epitope is part of a larger immunodominant region, NY-ESO-1 (119-143).
Major Histocompatibility Complex (MHC) Class II Pathway
The presentation of the NY-ESO-1 (123-137) epitope to CD4+ T helper cells occurs via the MHC class II pathway. This pathway is specialized for the presentation of antigens that are typically derived from the extracellular environment.
Endocytic Pathway for Exogenous Antigen Uptake and Processing
While NY-ESO-1 is an intracellular antigen, its presentation on MHC class II molecules often involves pathways typically associated with exogenous antigens. This can occur through several mechanisms. For instance, when tumor cells die, their components, including NY-ESO-1, can be taken up by professional antigen-presenting cells (APCs). This uptake happens through processes like endocytosis or phagocytosis, where the exogenous material is enclosed within vesicles called endosomes.
Within the endosomal-lysosomal pathway, the internalized NY-ESO-1 protein is subjected to further degradation by a series of proteases, such as cathepsins, in an increasingly acidic environment. This processing breaks down the protein into smaller peptide fragments suitable for loading onto MHC class II molecules. Some research also points to the involvement of nonclassical antigen-processing pathways for the presentation of intracellular NY-ESO-1 on MHC class II, which may involve components of the MHC class I presentation machinery.
Peptide Loading onto MHC Class II Molecules (e.g., HLA-DR1, DRB1*04:01, DR52b)
The NY-ESO-1 (123-137) peptide has been shown to be a promiscuous epitope, meaning it can bind to several different types of MHC class II molecules. This broad binding capacity allows it to be presented in a large portion of the population with different HLA types.
The core region of this epitope, NY-ESO-1 (12
Major Histocompatibility Complex (MHC) Class I Pathway (General Context for CTAG1)
The MHC class I pathway is the principal route for presenting endogenous antigens, such as tumor antigens like CTAG1, to the immune system. discoverbiotech.comdavuniversity.org This pathway ensures that the body's own cells can signal to the immune system if they have been compromised, for instance, by viral infection or malignant transformation. wikipedia.org
The journey of a CTAG1-derived peptide begins within the cytosol of a cancer cell. discoverbiotech.comdavuniversity.org Like other intracellular proteins, the full-length CTAG1 protein is subject to degradation by the proteasome, a large, multi-catalytic protease complex present in the cytoplasm of all eukaryotic cells. discoverbiotech.comdavuniversity.org This degradation process is often facilitated by the attachment of a small protein called ubiquitin to the target protein, marking it for destruction. davuniversity.org The proteasome cleaves the protein into smaller peptide fragments, typically ranging from 8 to 16 amino acids in length. taylorandfrancis.com This process is an ATP-dependent mechanism. davuniversity.org
The standard proteasome is a 20S complex composed of alpha and beta subunits arranged in rings. discoverbiotech.com However, in response to inflammatory signals such as interferon-gamma (IFN-γ), cells can assemble an "immunoproteasome," which has altered catalytic subunits. This specialized form of the proteasome is more efficient at generating peptides with the correct length and C-terminal residues to bind to MHC class I molecules.
Once generated in the cytosol, the CTAG1-derived peptides must be transported into the endoplasmic reticulum (ER), where they will encounter MHC class I molecules. nih.govnih.gov This crucial transport step is mediated by the Transporter Associated with Antigen Processing (TAP). nih.govnih.govfiveable.me TAP is a heterodimeric protein complex consisting of two subunits, TAP1 and TAP2, which form a channel through the ER membrane. taylorandfrancis.comwikipedia.org
The transport of peptides by TAP is an active process that requires the hydrolysis of ATP. discoverbiotech.comtaylorandfrancis.com TAP exhibits some selectivity, preferentially transporting peptides that are between 8 and 16 amino acids in length. discoverbiotech.com The peptide first binds to TAP in an ATP-independent manner, which is then followed by a conformational change in the TAP complex that triggers ATP hydrolysis and peptide translocation into the ER lumen. wikipedia.org The expression and function of TAP are critical for a robust MHC class I antigen presentation pathway; defects in TAP can lead to a significant reduction in the surface expression of MHC class I molecules, allowing cancer cells to evade immune detection. nih.gov
| Component | Function in CTAG1 Antigen Processing |
| Proteasome | Degrades the full-length CTAG1 protein into smaller peptide fragments within the cytosol. |
| Ubiquitin | Marks the CTAG1 protein for degradation by the proteasome. |
| TAP (TAP1/TAP2) | Transports the CTAG1-derived peptide fragments from the cytosol into the endoplasmic reticulum. |
Inside the ER, the newly transported CTAG1 peptides are loaded onto nascent MHC class I molecules. nih.govnih.gov In humans, these are referred to as Human Leukocyte Antigens (HLA), and HLA-A2 is a common allele. taylorandfrancis.com The assembly and loading of MHC class I molecules is a highly regulated process involving a number of chaperone proteins that form the peptide-loading complex (PLC). wikipedia.orgyoutube.com
The process begins with the folding of the MHC class I heavy chain, aided by the chaperone calnexin (B1179193) and the enzyme ERp57, which catalyzes disulfide bond formation. youtube.com The binding of β2-microglobulin to the heavy chain induces a conformational change, creating a peptide-binding groove and allowing the class I molecule to enter the PLC. youtube.com Within the PLC, calnexin is replaced by calreticulin. youtube.com The complex is bridged to the TAP transporter by tapasin, which plays a crucial role in stabilizing the TAP transporter, facilitating the flow of peptides into the ER, and promoting the loading of high-affinity peptides onto the MHC class I molecule. youtube.com
MHC class I molecules have specific peptide-binding motifs, meaning they preferentially bind peptides with certain amino acid sequences, particularly at "anchor" positions. youtube.com For HLA-A2.1, for example, peptides are typically nine amino acids long. nih.gov Once a high-affinity CTAG1 peptide, such as the (123-137) fragment (after potential trimming by ER aminopeptidases to the optimal 8-10 amino acid length), binds securely in the groove, the MHC class I molecule undergoes a final conformational change. nih.govyoutube.com This change leads to the disassembly of the PLC, and the stable peptide-MHC complex is then transported from the ER, through the Golgi apparatus, to the cell surface. youtube.comyoutube.com On the cell surface, the CTAG1 peptide is presented to CD8+ cytotoxic T cells, which can then recognize the cancer cell as abnormal and initiate its destruction. youtube.com
| Chaperone/Protein | Role in Peptide Loading |
| Calnexin | Stabilizes the MHC class I heavy chain during initial folding. youtube.com |
| ERp57 | Catalyzes disulfide bond formation in the MHC class I heavy chain. youtube.com |
| β2-microglobulin | Binds to the heavy chain, inducing a conformational change and forming the peptide-binding groove. youtube.com |
| Calreticulin | A chaperone protein within the peptide-loading complex. youtube.com |
| Tapasin | Bridges the MHC class I molecule to the TAP transporter and facilitates the loading of high-affinity peptides. youtube.com |
| ER Aminopeptidases | Trim the N-termini of peptides that are too long for MHC class I binding. nih.gov |
Cross-Presentation Mechanisms
While the endogenous pathway is the primary route for presenting CTAG1 peptides produced within a tumor cell, another mechanism called cross-presentation is crucial for initiating an anti-tumor immune response. wikipedia.org Cross-presentation is the process by which professional antigen-presenting cells (APCs), particularly dendritic cells (DCs), capture exogenous antigens (such as those from tumor cells) and present them on their MHC class I molecules to activate naive CD8+ T cells. wikipedia.orgfrontiersin.org
Dendritic cells are uniquely equipped to initiate T cell responses. frontiersin.org They can acquire tumor antigens like CTAG1 from dying cancer cells in the surrounding tissue. frontiersin.org Once internalized into phagosomes within the DC, there are two main proposed pathways for the processing and presentation of these exogenous antigens on MHC class I molecules: the cytosolic pathway and the vacuolar pathway. nih.govyoutube.com
Cytosolic Pathway: In this pathway, the exogenous CTAG1 antigen is transported from the phagosome into the cytosol. nih.govyoutube.com Once in the cytosol, it is processed by the proteasome into peptides, just as an endogenous antigen would be. nih.gov These peptides are then transported into the ER by TAP and loaded onto MHC class I molecules. youtube.com Alternatively, the peptides can be transported back into the phagosome for loading onto MHC class I molecules that have been recruited to the phagosomal membrane. nih.gov
Vacuolar Pathway: In this pathway, the exogenous CTAG1 antigen is degraded into peptides by proteases within the phagosome itself. youtube.com These peptides are then loaded directly onto MHC class I molecules that are present within the phagosome. youtube.com These loaded MHC class I molecules are then transported to the cell surface for presentation.
The ability of dendritic cells to cross-present CTAG1 is critical for generating a robust anti-tumor immune response. nih.gov Tumor cells themselves are often poor activators of naive T cells. By capturing and cross-presenting CTAG1, DCs can effectively prime naive CD8+ T cells in the lymph nodes. frontiersin.org These activated, CTAG1-specific CTLs can then travel to the tumor site and recognize and kill cancer cells that are presenting the same CTAG1 epitope via the direct endogenous pathway. nih.gov
The efficiency of cross-presentation can be influenced by various factors, including the maturation state of the DC and the nature of the "danger signals" present, such as those released from dying tumor cells. wikipedia.org For an effective immune response, the epitopes generated through cross-presentation by DCs must be the same as those presented directly by the tumor cells. nih.gov The reliance of the cytosolic cross-presentation pathway on the proteasome helps ensure that the same set of CTAG1 peptides are generated, facilitating this crucial recognition step by CTLs. nih.gov
Immunological Recognition of Ctag1 Ny Eso 1 123 137 by Adaptive Immune Cells
CD4+ T Cell Recognition of CTAG1 (123-137)
The CTAG1 (123-137) peptide is a critical epitope for CD4+ T helper cells, which play a central role in orchestrating the anti-tumor immune response.
CD4+ T cell recognition is initiated by the interaction of the T-cell receptor (TCR) with the peptide/Major Histocompatibility Complex (MHC) class II complex on the surface of antigen-presenting cells (APCs). The CTAG1 (123-137) peptide is presented by several HLA-DR and HLA-DP4 molecules. Specifically, it has been identified as an immunodominant epitope restricted by HLA-DR52b (HLA-DRB30202), an MHC class II allele expressed by approximately half of the Caucasian population. aacrjournals.org Studies have also demonstrated recognition of this peptide in the context of HLA-DRB10401 and HLA-DR1.
The specificity of this interaction is crucial for the activation of CTAG1-specific CD4+ T cells. The TCR recognizes a composite surface formed by both the CTAG1 (123-137) peptide and the MHC class II molecule, ensuring a highly specific response against tumor cells presenting this antigen.
Through the use of truncated overlapping peptides, the minimal optimal sequence required for recognition by CTAG1-specific CD4+ T cell clones has been defined as the 15-mer peptide, CTAG1 (123-137). aacrjournals.orgaacrjournals.org While longer peptides encompassing this region, such as CTAG1 (119-143), can also stimulate these T cells, the 123-137 sequence represents the core region essential for MHC binding and TCR recognition. pnas.org Further analysis within this sequence has identified a potential core binding motif for DR52b corresponding to amino acids 127-135 (TVSGNILTI). aacrjournals.org
| Epitope | Minimal Optimal Sequence | Core Binding Motif (Predicted) | Reference |
| CTAG1 (NY-ESO-1) | 123-137 (15-mer) | 127-135 (TVSGNILTI) | aacrjournals.orgaacrjournals.org |
Upon recognition of the CTAG1 (123-137) epitope, specific CD4+ T cells become activated and differentiate into effector cells. These cells are predominantly of the T helper 1 (TH1) phenotype. aacrjournals.org TH1 cells are characterized by the production of pro-inflammatory cytokines, most notably interferon-gamma (IFN-γ). This cytokine plays a pivotal role in anti-tumor immunity by enhancing the cytotoxic activity of CD8+ T cells and natural killer (NK) cells, and by promoting the differentiation of B cells into plasma cells that produce tumor-antigen specific antibodies. The TH1 polarization of the CTAG1 (123-137)-specific CD4+ T cell response is therefore critical for an effective and comprehensive anti-tumor immune attack.
Interestingly, studies have revealed a conserved T-cell receptor (TCR) repertoire in the CD4+ T cell response to the CTAG1 (123-137) epitope. This means that different individuals responding to this epitope often utilize TCRs with similar or identical variable region genes. This phenomenon of "public" TCRs suggests a common and effective mechanism of recognition for this particular epitope. The identification of these conserved TCRs is of significant interest for the development of TCR-engineered T-cell therapies, where T cells from a patient can be genetically modified to express a high-affinity, tumor-specific TCR.
CD8+ T Cell Responses to Other CTAG1 Epitopes (e.g., 157-165)
In addition to the CD4+ T cell response, CTAG1 also elicits a robust CD8+ cytotoxic T lymphocyte (CTL) response, which is crucial for directly killing tumor cells. One of the most well-characterized CTAG1 epitopes recognized by CD8+ T cells is the peptide spanning amino acids 157-165.
The CTAG1 (157-165) epitope is presented to CD8+ T cells by the MHC class I molecule HLA-A2. This HLA allele is highly prevalent in the human population, making the CTAG1 (157-165) epitope a valuable target for a large number of cancer patients. The presentation of this peptide by HLA-A2 on the surface of tumor cells marks them for destruction by CTAG1 (157-165)-specific CTLs.
| Epitope | Amino Acid Sequence | MHC Restriction | Target Cell |
| CTAG1 (157-165) | SLLMWITQC | HLA-A2 | Tumor Cells |
Activation and Effector Functions (e.g., Cytotoxicity)
The recognition of the Cancer/testis antigen 1 (CTAG1), also known as New York esophageal squamous cell carcinoma-1 (NY-ESO-1), peptide (123-137) by the adaptive immune system, particularly T cells, is a critical step in mounting an anti-tumor response. This recognition leads to the activation of T cells and the subsequent execution of their effector functions, most notably cytotoxicity against tumor cells expressing the antigen.
Upon presentation of the NY-ESO-1 (123-137) peptide by major histocompatibility complex (MHC) class I molecules on the surface of cancer cells, naïve CD8+ T cells with a specific T-cell receptor (TCR) can be activated. This activation is a complex process that involves the interaction of the TCR with the peptide-MHC complex and co-stimulatory signals from antigen-presenting cells. Once activated, these CD8+ T cells differentiate into cytotoxic T lymphocytes (CTLs).
These CTLs are potent effector cells capable of directly killing tumor cells. The primary mechanism of this killing is the release of cytotoxic granules containing perforin and granzymes. Perforin creates pores in the target tumor cell membrane, allowing granzymes to enter and induce apoptosis, or programmed cell death. This targeted killing mechanism is highly specific to cells presenting the NY-ESO-1 peptide, thereby minimizing damage to healthy tissues.
Furthermore, activated CTLs can release pro-inflammatory cytokines, such as interferon-gamma (IFN-γ), which can further enhance the anti-tumor immune response by increasing MHC class I expression on tumor cells, making them more susceptible to CTL-mediated killing, and by activating other immune cells. plos.org
Research has demonstrated that T cells engineered to express a TCR specific for the NY-ESO-1 157-165 peptide (a well-characterized epitope within the CTAG1 protein) exhibit specific cytotoxicity against NY-ESO-1 positive tumor cell lines. frontiersin.org This highlights the potential of adoptive T-cell therapies, where a patient's own T cells are genetically modified to recognize and attack their cancer. Clinical trials involving adoptive cell transfer with engineered TCRs targeting NY-ESO-1 have shown promising objective response rates in patients with melanoma and synovial sarcoma. frontiersin.org
The table below summarizes key findings related to the activation and effector functions of T cells recognizing NY-ESO-1.
| Research Finding | Immune Cell Type | Effector Function | Significance |
| T cells engineered with a TCR targeting the NY-ESO-1 157-165 peptide demonstrate specific cytotoxicity against NY-ESO-1 positive tumor cell lines. frontiersin.org | CD8+ T cells (engineered) | Cytotoxicity | Demonstrates the potential of TCR-engineered T cells for targeted cancer therapy. |
| Adoptive cell transfer with NY-ESO-1 specific TCR-engineered T cells leads to objective clinical responses in melanoma and synovial sarcoma patients. frontiersin.org | CD8+ T cells (engineered) | Tumor Regression | Provides clinical evidence for the efficacy of targeting NY-ESO-1 with adoptive T-cell therapy. |
| Increased expression of NY-ESO-1 derived peptides on the tumor cell surface leads to increased specific lysis by chimeric antigen receptor (CAR) CD8+ T cells. plos.org | CD8+ T cells (CAR-T) | Cytotoxicity | Shows that the level of antigen expression directly correlates with the effectiveness of CAR T cell-mediated killing. |
| The killing activity of CAR T cells correlates with the secretion of higher IFN-γ levels. plos.org | CD8+ T cells (CAR-T) | Cytokine Secretion | Highlights the role of pro-inflammatory cytokines in augmenting the anti-tumor immune response. |
Humoral Immune Responses
Characterization of Antibody Specificity and Isotypes
The antibodies produced in response to CTAG1 (NY-ESO-1) are specific to this antigen, meaning they recognize and bind to particular epitopes on the NY-ESO-1 protein. The initial discovery of the humoral response to NY-ESO-1 identified the antibodies as being of the IgG isotype. nih.gov IgG is the most common type of antibody found in blood and other body fluids, and it plays a crucial role in protecting against bacterial and viral infections, as well as in targeting abnormal cells for destruction.
The specificity of these antibodies makes them valuable tools for various research and clinical applications. Commercially available anti-NY-ESO-1 antibodies are used for immunodetection in biological samples through techniques such as ELISA, Western Blot, and Immunohistochemistry. biocompare.com These methods allow for the detection and quantification of NY-ESO-1 protein expression in tumor tissues, which is important for diagnosing certain cancers and for identifying patients who may benefit from NY-ESO-1-targeted therapies.
The table below provides an overview of the characterization of antibodies against CTAG1.
| Characteristic | Description | Application |
| Specificity | Antibodies specifically recognize and bind to the CTAG1 (NY-ESO-1) protein. | Enables accurate detection and quantification of the antigen in biological samples. |
| Isotype | Primarily IgG. nih.gov | IgG antibodies are effective at opsonization, complement activation, and antibody-dependent cell-mediated cytotoxicity. |
| Utility | Used in various immunodetection methods. biocompare.com | ELISA, Western Blot, Immunohistochemistry for research and clinical diagnostics. |
Immune Evasion Mechanisms (General for CTAs in models)
Inconsistent Antigen Expression by Tumor Cells
A significant challenge for immunotherapies targeting cancer-testis antigens (CTAs), including CTAG1, is the heterogeneous expression of these antigens within a tumor. wikipedia.orgfrontiersin.org This means that not all cancer cells in a single tumor may express the target antigen, or the level of expression can vary significantly between different cells. bmj.com
This intratumoral heterogeneity can arise from various factors, including epigenetic modifications like DNA methylation. wikipedia.org The expression of many CTA genes is regulated by the methylation status of their promoter regions; hypomethylation can lead to gene expression, while hypermethylation silences it. wikipedia.org This can result in a "mosaic" of cancer cells with diverse CTA profiles within the same tumor. bmj.com
The consequence of this inconsistent antigen expression is that even if an immunotherapy successfully eliminates the tumor cells expressing the target CTA, the antigen-negative cells can survive and continue to proliferate, leading to tumor relapse. This phenomenon of immune escape is a major obstacle to the long-term success of CTA-targeted therapies.
Research has shown that while some CTAs may be homogeneously expressed in certain tumors, many, including NY-ESO-1, can be confined to subpopulations of cancer cells. bmj.com This underscores the importance of carefully selecting CTA targets for immunotherapy and potentially developing strategies to overcome this heterogeneity, such as combination therapies that can induce or upregulate antigen expression.
The table below summarizes the key aspects of inconsistent antigen expression.
| Mechanism | Cause | Consequence for Immunotherapy |
| Heterogeneous Expression | Variation in antigen expression levels among tumor cells within the same tumor. frontiersin.orgbmj.com | Immune escape of antigen-negative or low-expressing tumor cells. |
| Epigenetic Regulation | DNA methylation patterns in the promoter regions of CTA genes. wikipedia.org | Results in a mosaic of antigen-positive and antigen-negative cancer cells. bmj.com |
Immunological Tolerance and Anergy in Models
While cancer-testis antigens are largely restricted to immune-privileged sites in healthy adults, there can still be mechanisms of immunological tolerance that prevent an effective anti-tumor immune response. Tolerance is a state of unresponsiveness of the immune system to substances or tissues that have the capacity to elicit an immune response.
One mechanism of peripheral tolerance is anergy, where T cells are rendered functionally inactive upon encountering their cognate antigen in the absence of appropriate co-stimulatory signals. frontiersin.org This can occur if tumor cells or other cells in the tumor microenvironment present the CTA peptide without the necessary co-stimulation to fully activate T cells.
Another mechanism is deletion, where self-reactive T cells are eliminated. The level of antigen expression can influence whether anergy or deletion occurs, with high antigen loads often leading to anergy and lower levels to deletion. frontiersin.org
The expression of some CTAs in medullary thymic epithelial cells, which are involved in the negative selection of self-reactive T cells, could also contribute to central tolerance, although the immune-privileged nature of the testis where CTAs are normally expressed is thought to limit this. nih.gov
Overcoming these tolerance mechanisms is a key goal of cancer immunotherapy. Strategies such as immune checkpoint blockade aim to disrupt the inhibitory signals that lead to T-cell anergy and exhaustion, thereby unleashing the anti-tumor immune response.
The table below outlines the mechanisms of immunological tolerance relevant to CTAs.
| Mechanism | Description | Impact on Anti-Tumor Immunity |
| Anergy | Functional inactivation of T cells upon antigen recognition without co-stimulation. frontiersin.org | Prevents T-cell activation and effector function against tumor cells. |
| Deletion | Elimination of T cells that recognize the antigen. frontiersin.org | Reduces the pool of tumor-reactive T cells. |
| Central Tolerance | Potential for negative selection of CTA-reactive T cells in the thymus. nih.gov | May limit the initial repertoire of T cells capable of recognizing the CTA. |
Tumor Microenvironment Effects on Immune Cell Function (mechanistic)
The immunogenicity of the Cancer/Testis Antigen 1 (CTAG1), also known as New York esophageal squamous cell carcinoma-1 (NY-ESO-1), and its derived peptides like CTAG1 (123-137), is well-established, capable of inducing both humoral and cellular immune responses. nih.govonclive.com However, the translation of this immunogenicity into effective tumor eradication is frequently impeded by the complex and dynamic tumor microenvironment (TME). nih.gov The TME orchestrates a multi-faceted immunosuppressive network that curtails the function of adaptive immune cells, including T cells specific for NY-ESO-1 epitopes. These suppressive mechanisms are a primary reason for the limited clinical responses observed despite strong immune recognition of the antigen. nih.govresearchgate.net Key mechanistic barriers within the TME include the upregulation of immune checkpoint pathways, the infiltration of immunosuppressive cells, metabolic competition, and antigen escape.
Immune Checkpoint-Mediated Suppression
A major mechanism of T cell dysfunction within the TME is the upregulation of inhibitory receptors, known as immune checkpoints, on the surface of tumor-infiltrating lymphocytes (TILs). nih.gov Chronic antigen stimulation in the TME can lead to the exhaustion of antigen-specific CD8+ T cells. pnas.org This exhausted state is characterized by the sustained expression of checkpoint molecules such as Programmed cell death protein 1 (PD-1), Cytotoxic T-Lymphocyte-Associated protein 4 (CTLA-4), and Lymphocyte-activation gene 3 (LAG-3). nih.govpnas.org
Research in epithelial ovarian cancer (EOC) has shown that NY-ESO-1-specific CD8+ T cells are readily detectable within tumor-infiltrating and tumor-associated lymphocytes. pnas.org However, these T cells often exhibit a state of hyporesponsiveness. Mechanistically, this was linked to the high co-expression of PD-1 and LAG-3 on these antigen-specific TILs. pnas.org The engagement of these receptors by their ligands, such as PD-L1 (often expressed by tumor cells and other immune cells in the TME), transmits inhibitory signals that dampen T cell receptor (TCR) signaling. frontiersin.org This results in impaired effector functions, including a reduced capacity to produce crucial cytokines like Interferon-gamma (IFN-γ). pnas.orgnih.gov Studies have demonstrated that the dual blockade of the LAG-3 and PD-1 pathways can additively restore the effector function of these NY-ESO-1-specific T cells, highlighting the critical role these checkpoint pathways play in suppressing antitumor immunity. pnas.org
Immunosuppressive Cell Infiltrates
The TME is often heavily infiltrated by various immunosuppressive cell populations that actively inhibit the function of effector T cells. nih.gov Among the most prominent are regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs). nih.govresearchgate.net These cells are recruited to the tumor site and contribute significantly to the modulation of NY-ESO-1 specific immune responses. nih.gov
Regulatory T cells (Tregs): Tregs play a crucial role in maintaining self-tolerance, but their presence in the TME is detrimental to antitumor immunity. They can directly suppress the activation and proliferation of conventional CD4+ and CD8+ T cells through various mechanisms, including the secretion of inhibitory cytokines like Interleukin-10 (IL-10) and Transforming growth factor-beta (TGF-β), and through direct cell-to-cell contact. mdpi.com
Myeloid-Derived Suppressor Cells (MDSCs): MDSCs are a heterogeneous population of immature myeloid cells that expand during cancer. They exert potent immunosuppressive functions by depleting essential amino acids like arginine through the activity of arginase-1 (ARG1), producing reactive oxygen species (ROS), and promoting the expansion of Tregs. mdpi.comnih.gov The presence of both Tregs and MDSCs creates a profoundly suppressive environment that can render even highly avid NY-ESO-1-specific T cells ineffective. nih.govresearchgate.net
Metabolic Competition and Hostile Metabolic Environment
Tumor cells and activated effector T cells share a common metabolic requirement: a switch to aerobic glycolysis to support their rapid proliferation and function. elifesciences.org Many tumors exhibit high rates of glucose uptake and glycolysis, a phenomenon known as the Warburg effect. elifesciences.org This intense metabolic activity by the tumor mass leads to a TME that is severely depleted of essential nutrients, most notably glucose. nih.govnih.gov
This nutrient competition directly impairs T cell function. frontiersin.org When T cells infiltrate the TME, the low glucose availability metabolically restricts them, leading to dampened mTOR activity, a key regulator of cell growth and metabolism. nih.govresearchgate.net Consequently, the T cells' glycolytic capacity and ability to produce effector cytokines like IFN-γ are significantly reduced, leading to T cell hyporesponsiveness. nih.govnih.gov Furthermore, the high glycolytic rate of tumor cells results in the production and secretion of large amounts of lactate, which acidifies the TME and has direct inhibitory effects on T cell function and proliferation. researchgate.net
Antigen Escape Mechanisms
A definitive mechanism by which tumors evade an immune response directed at a specific antigen is to cease expressing that antigen. Under the selective pressure of a potent, NY-ESO-1-specific immune response, such as that induced by adoptive T cell therapy, tumor cells that have lost or downregulated NY-ESO-1 expression can survive and proliferate, leading to disease progression. bmj.com This phenomenon of "antigen loss" has been documented as a mechanism of treatment resistance in sarcoma and melanoma. bmj.com The underlying molecular mechanism for this loss of expression can be epigenetic silencing, specifically through the extensive methylation of the NY-ESO-1 gene promoter, which prevents its transcription. bmj.com
Data Table: Mechanisms of Immune Suppression in the NY-ESO-1 Tumor Microenvironment
| Mechanism | Key Cells/Molecules Involved | Effect on NY-ESO-1 Specific T Cell Function | References |
| Immune Checkpoint Activation | PD-1, PD-L1, CTLA-4, LAG-3 | Inhibition of TCR signaling, T cell exhaustion, decreased cytokine production (e.g., IFN-γ). | nih.govresearchgate.netpnas.org |
| Immunosuppressive Infiltrates | Regulatory T cells (Tregs), Myeloid-Derived Suppressor Cells (MDSCs) | Direct suppression of T cell activation and proliferation, depletion of essential amino acids. | nih.govresearchgate.netmdpi.com |
| Metabolic Competition | Glucose, Lactate | Glucose deprivation impairs T cell glycolysis and mTOR activity; lactate accumulation is directly inhibitory. | nih.govelifesciences.orgnih.govresearchgate.net |
| Antigen Escape | NY-ESO-1 (CTAG1) gene, DNA methyltransferases | Loss of target antigen expression on tumor cells, preventing recognition by specific T cells. | bmj.com |
Functional Significance of Ctag1 Ny Eso 1 123 137 in Cancer Biology Pre Clinical Focus
Role in Tumorigenesis and Progression (Mechanistic Studies)
Pre-clinical research has begun to unravel the mechanistic contributions of NY-ESO-1 to the development and advancement of cancer.
Potential Contribution to Oncogenic Pathways
The precise function of NY-ESO-1 in cellular processes is not fully elucidated, but its expression pattern and associations suggest a role in cell cycle progression and growth. wikipedia.org Studies have implicated CTAs in modulating critical pathways involved in melanoma. cancerindex.org In the context of sarcoma, network reconstructions have shown that CTAG1B is enriched in transcription factor pathways, suggesting it may function as a germ cell-specific transcription factor that is reactivated in cancer. frontiersin.org This reactivation in advanced-grade tumors indirectly points to its involvement in sarcoma biology. frontiersin.org The presence of a Pcc-1 domain in the NY-ESO-1 protein structure further supports a potential role in transcriptional regulation. wikipedia.org
Association with Increased Malignancy Grade and Metastasis in Pre-clinical Models
A substantial body of pre-clinical evidence links NY-ESO-1 expression with more aggressive tumor characteristics. nih.gov Expression of NY-ESO-1 has been correlated with advanced disease features, such as higher malignancy grade and clinical stage, across various tumor types. nih.govnih.gov In many cancers, NY-ESO-1 is more frequently found in metastatic and high-grade tumors, often indicating a poorer prognosis. nih.gov
Several studies have demonstrated a direct association between NY-ESO-1 expression and tumor progression:
In melanoma, NY-ESO-1 expression is associated with increased primary tumor thickness. nih.gov
Studies have shown that NY-ESO-1 is more commonly expressed in metastatic melanoma than in primary tumors. nih.gov
In esophageal squamous cell carcinoma, overexpression of NY-ESO-1, along with TWIST1, was linked to the stage of progression and tumor size. nih.gov
Similarly, high NY-ESO-1 expression is associated with metastasis in non-small cell lung cancer. nih.gov
| Cancer Type | Association with Malignancy/Metastasis |
| Melanoma | Increased tumor thickness, higher frequency in metastatic lesions. nih.gov |
| Esophageal Squamous Cell Carcinoma | Associated with stage of progression and tumor size (when co-expressed with TWIST1). nih.gov |
| Non-Small Cell Lung Cancer | Associated with metastasis. nih.gov |
| Gastric Cancer | Expression correlates with advanced disease characteristics. nih.gov |
Interaction with the Tumor Microenvironment (Mechanistic)
The tumor microenvironment (TME) is a complex and dynamic system that plays a critical role in cancer progression. NY-ESO-1 expression has been shown to modulate the TME, influencing immune cell populations and immunosuppressive signaling.
Influence on Immune Cell Infiltration (e.g., CD3+ T cells)
The relationship between NY-ESO-1 expression and the infiltration of immune cells, particularly T cells, is complex and appears to be context-dependent. In some settings, the immunogenic nature of NY-ESO-1 can provoke an immune response. However, studies in cutaneous melanoma have revealed an inverse correlation between NY-ESO-1 expression and the presence of CD3+ tumor-infiltrating lymphocytes (TILs). nih.govnih.gov Tumors expressing NY-ESO-1 were found to have reduced numbers and density of CD3+ T cells. nih.govresearchgate.net Furthermore, in NY-ESO-1 positive tumors, the infiltrating CD3+ T cells were more often found as isolated cells or in small clusters, rather than in the large aggregates typically associated with a robust anti-tumor response. nih.govresearchgate.net This suggests that while NY-ESO-1 can be a target for the immune system, its expression may also be associated with mechanisms that limit effective T cell infiltration.
Modulation of Immunosuppressive Factors (e.g., PD-L1, IDO - mechanistic)
The expression of NY-ESO-1 can be associated with an immunosuppressive tumor microenvironment. Effective anti-tumor T cell responses against NY-ESO-1 expressing tumors are often hindered by immune checkpoint inhibitory molecules like Programmed Death-Ligand 1 (PD-L1). nih.govresearchgate.net The interaction between PD-1 on T cells and PD-L1 on tumor cells leads to T cell exhaustion and dysfunction, allowing the tumor to evade the immune system. nih.govcancer.gov Blockade of the PD-1/PD-L1 pathway has been shown to augment the number of NY-ESO-1-specific CD8+ T cells that can produce cytokines and proliferate in response to the antigen. nih.gov This indicates that the PD-1/PD-L1 axis is a key mechanism of immunosuppression in the context of NY-ESO-1-expressing tumors. While the direct mechanistic link between NY-ESO-1 expression and the upregulation of Indoleamine 2,3-dioxygenase (IDO) is less defined in the provided context, the general interplay with immunosuppressive factors within the TME is a critical aspect of its functional significance.
Signaling Pathways and Molecular Networks
The functional consequences of NY-ESO-1 expression are mediated through its integration into cellular signaling pathways and molecular networks. Systems-level analyses in sarcoma have started to map the network neighborhood of CTAG1B. nih.gov These studies have identified co-expression modules and network neighbors of CTAG1B, including genes like TLE1 and RANBP2, which have known roles in sarcoma biology. frontiersin.orgnih.gov This network-based approach suggests that NY-ESO-1 does not function in isolation but is part of larger transcription complexes that are typically active during germ cell development and are reactivated in certain cancers. frontiersin.org The co-expression of NY-ESO-1 with other cancer-testis antigens, such as MAGE-C1 and PRAME, within a functional clique suggests a coordinated role in the pathobiology of synovial sarcoma. nih.gov PRAME, a known transcriptional repressor, and NY-ESO-1 are both recognized by cytolytic T lymphocytes, highlighting the intricate connection between the molecular functions of these proteins and their immunogenicity. nih.gov
Involvement in Cell Cycle Regulation (Hypothesized via Pcc-1 domain)
The full-length Cancer/testis antigen 1 (CTAG1), also known as NY-ESO-1, is a 180-amino acid protein that contains a conserved Pcc-1 domain at its C-terminus. nih.govnih.gov The presence of this domain has led to the hypothesis that CTAG1 may be involved in the regulation of cell cycle progression and growth. nih.govmayflowerbio.com This hypothesis is primarily based on the structural characteristics of the protein and its expression patterns. nih.govnih.gov
While the precise molecular functions of NY-ESO-1 are not yet fully understood, its restricted expression in normal tissues to germ cells and its re-expression in various cancers suggest a potential role in cell proliferation and differentiation. nih.gov Further supporting this hypothesis is the co-expression of NY-ESO-1 with other cancer-testis antigens, such as MAGE-C1, which are known to be involved in cell cycle regulation and apoptosis. mayflowerbio.comsb-peptide.com
It is important to note that the direct involvement of the specific peptide fragment CTAG1 (123-137) in cell cycle regulation has not been demonstrated. The hypothesis is based on the function of the entire Pcc-1 domain within the full-length protein.
Potential Interaction with Apoptosis or Proliferation Pathways (mechanistic)
The potential interaction of CTAG1 with apoptosis and proliferation pathways is largely inferred from its association with cancer and its expression in germ cells, which undergo tightly regulated proliferation and apoptosis. The co-expression of NY-ESO-1 with MAGE family proteins, which have established roles in these cellular processes, provides indirect evidence for a potential mechanistic link. mayflowerbio.comsb-peptide.com
Research has indicated that the full-length NY-ESO-1 protein may play a role in promoting cancer cell proliferation. nih.gov However, the specific contribution of the CTAG1 (123-137) fragment to these processes remains undefined in the scientific literature. The primary identified function of this particular peptide is immunological.
The CTAG1 (123-137) sequence, LKEFTVSGNILTIRL, has been identified as a minimal optimal immunogenic epitope. mayflowerbio.comnih.govaacrjournals.org This peptide is recognized by CD4+ T-cells when presented by HLA-DRB1*0401 molecules. sb-peptide.comaacrjournals.org This recognition can stimulate an immune response against cancer cells expressing NY-ESO-1. aacrjournals.org Specifically, CD4+ T cells that recognize this epitope are of the TH1 type and can efficiently recognize the full-length NY-ESO-1 protein. nih.govaacrjournals.org The recognition of tumor antigens like CTAG1 by the immune system can lead to the initiation of cell death in cancer cells through apoptosis, triggered by cytotoxic T-lymphocytes. mayflowerbio.com
Therefore, while a direct mechanistic interaction of the CTAG1 (123-137) peptide with intracellular apoptosis or proliferation pathways has not been elucidated, its role as an epitope that can trigger an anti-tumor immune response is a significant aspect of its functional relevance in cancer biology. This immune-mediated response can ultimately lead to the apoptosis of cancer cells.
Table of Research Findings on CTAG1 (NY-ESO-1) (123-137)
| Finding | Description | Reference |
| Immunogenic Epitope | The peptide CTAG1 (123-137) is an immunogenic epitope. | mayflowerbio.comaacrjournals.org |
| CD4+ T-Cell Recognition | It is recognized by CD4+ T-cells. | aacrjournals.orgaacrjournals.org |
| HLA Restriction | Recognition is restricted by HLA-DRB1*0401. | sb-peptide.comaacrjournals.org |
| Minimal Optimal Epitope | Identified as the minimal optimal epitope for DR1-restricted T-cells. | nih.govaacrjournals.org |
| Immune Response | Can stimulate an immune response against NY-ESO-1 expressing tumors. | aacrjournals.org |
Methodologies for Researching Ctag1 Ny Eso 1 123 137
Molecular and Biochemical Techniques
The production of recombinant CTAG1 protein is fundamental for a variety of research applications, including antibody production, functional assays, and structural studies. Different expression systems are utilized, each with distinct advantages.
Yeast (e.g., Saccharomyces cerevisiae) : Yeast expression systems, such as Saccharomyces cerevisiae, are a versatile option for producing full-length NY-ESO-1 protein. nih.govscispace.com This eukaryotic system allows for post-translational modifications, including glycosylation, which can be important for protein folding and immunogenicity. nih.govscispace.com For instance, NY-ESO-1 has been expressed in S. cerevisiae as a fusion protein with the a-agglutinin 2 protein (Aga2p), facilitating its display on the yeast cell surface and subsequent purification. nih.govscispace.com Studies have shown that yeast-derived NY-ESO-1 is efficiently taken up by dendritic cells, processed, and presented by both MHC class I and class II molecules. nih.govscispace.com The glycosylation pattern of the yeast-expressed protein has been found to be a critical factor in its uptake by antigen-presenting cells. nih.gov The pYD1 yeast display vector is one of the tools used for expressing full-length NY-ESO-1. ascopubs.orgresearchgate.net
Escherichia coli (E. coli) : As a prokaryotic system, E. coli is a widely used platform for recombinant protein production due to its rapid growth, low cost, and the availability of numerous molecular tools. qiagen.comfrontiersin.orgnih.gov Full-length and fragments of NY-ESO-1 have been successfully expressed in E. coli. qiagen.com Often, high-level expression in E. coli can lead to the formation of insoluble inclusion bodies. nih.gov While this can complicate purification, it also protects the protein from proteolysis. nih.gov The protein can then be solubilized and refolded. Affinity tags, such as a six-histidine (His6) tag, are commonly fused to the recombinant protein to facilitate purification using immobilized metal affinity chromatography (IMAC). nih.gov
Mammalian Systems : Mammalian cell expression systems, such as Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK293) cells, are also utilized for producing recombinant NY-ESO-1. amsbio.comorigene.com These systems are advantageous as they provide the most authentic post-translational modifications, closely mimicking the native human protein. Recombinant NY-ESO-1 protein produced in mammalian cells can be purified using various chromatography techniques, including affinity chromatography if an epitope tag like Myc-DDK is included. origene.com
Table 1: Comparison of Recombinant CTAG1 (NY-ESO-1) Expression Systems
| Expression System | Advantages | Disadvantages | Common Applications |
| Yeast (S. cerevisiae) | - Eukaryotic post-translational modifications- High yield- Scalable | - Hyper-glycosylation may differ from human cells | - Vaccine development- Immunological studies |
| E. coli | - High yield- Rapid growth- Low cost- Well-established protocols | - Lack of eukaryotic post-translational modifications- Potential for inclusion body formation | - Production of non-glycosylated protein for assays- Antibody generation |
| Mammalian Cells | - Human-like post-translational modifications- Proper protein folding | - Lower yield- Higher cost- Slower growth | - Functional assays requiring native protein structure- Structural biology |
The chemical synthesis of specific peptide fragments of CTAG1, such as the 123-137 epitope, is essential for immunological studies, particularly for investigating T-cell responses and for vaccine development.
Peptide Synthesis : The most common method for synthesizing peptides like CTAG1 (123-137) is automated solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. beilstein-journals.orgpeptide.com This process involves the stepwise addition of amino acids to a growing peptide chain that is anchored to a solid resin support. peptide.com The process is cyclical, involving the deprotection of the N-terminal Fmoc group, coupling of the next protected amino acid, and washing steps. beilstein-journals.org Challenges, such as the synthesis of hydrophobic peptides, can be overcome by modifying SPPS protocols, for example, by including a temporary arginine tag to improve solubility and aid in purification. nih.gov
Peptide Characterization : Following synthesis and cleavage from the resin, the crude peptide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the synthesized peptide are then confirmed using mass spectrometry, which verifies the molecular weight of the peptide, and analytical HPLC, which assesses its purity. psu.edurupress.org
These antibody-based techniques are crucial for detecting the presence and localization of the CTAG1 protein in cells and tissues.
Western Blotting : This technique is used to detect the CTAG1 protein in protein lysates from cell lines or tissues. The process involves separating proteins by size using SDS-PAGE, transferring them to a membrane, and then probing with a primary antibody specific for NY-ESO-1. cellsignal.comresearchgate.net A secondary antibody conjugated to an enzyme or fluorophore is then used for detection. Western blotting can confirm the expression of NY-ESO-1 in tumor cell lines and can be used to validate the specificity of antibodies. cellsignal.com For example, the monoclonal antibody E978 is commonly used for this purpose. thermofisher.com
Immunohistochemistry (IHC) : IHC is a powerful technique for visualizing the expression and localization of CTAG1 protein within the context of tissue architecture. biocompare.comleicabiosystems.com The method involves staining thin sections of formalin-fixed, paraffin-embedded (FFPE) tumor tissue with a primary antibody against NY-ESO-1. nih.gov An essential step is antigen retrieval, which unmasks the epitope that may have been altered by fixation. cellsignal.com A detection system, often involving a labeled secondary antibody and a chromogenic substrate, is then used to visualize the protein. biocompare.com IHC is widely used in clinical and research settings to determine the prevalence of NY-ESO-1 expression in various cancers. nih.gov
Quantitative real-time reverse transcription PCR (qRT-PCR) is a highly sensitive and specific method for quantifying the messenger RNA (mRNA) levels of the CTAG1 gene in biological samples. nih.govgene-quantification.desigmaaldrich.com This technique is fundamental for correlating gene expression with protein levels and clinical outcomes.
The process begins with the isolation of total RNA from cells or tissues, which must be of high quality and free from genomic DNA contamination. nih.gov The RNA is then reverse transcribed into complementary DNA (cDNA). nih.gov The cDNA serves as the template for the qPCR reaction, where gene-specific primers are used to amplify the target sequence. nih.gov The amplification is monitored in real-time using fluorescent dyes (like SYBR Green) or sequence-specific probes (like TaqMan). nih.gov The cycle threshold (Ct) value, which is the cycle number at which the fluorescence signal crosses a certain threshold, is inversely proportional to the amount of target mRNA in the initial sample. gene-quantification.de To ensure accurate quantification, data is typically normalized to the expression of one or more stably expressed reference genes. nih.gov
Table 2: Example of Commercially Available qRT-PCR Primers for Human CTAG1A
| Gene Target | Forward Primer Sequence (5'-3') | Reverse Primer Sequence (5'-3') | Accession No. |
| CTAG1A | CTGAAGGAGTTCACTGTGTCCG | GCAGAAAGCACTGCGTGATCCA | NM_139250 |
| CTAG1B | Not specified in search results | Not specified in search results | NM_001327 |
| Data sourced from commercially available primer sets and may vary between suppliers. origene.comorigene.com |
Immunological Assays for Epitope Analysis
To understand how the CTAG1 (123-137) peptide is recognized by the immune system, specifically by CD4+ T cells, it is crucial to determine its binding affinity to various Major Histocompatibility Complex (MHC) class II molecules, known as Human Leukocyte Antigens (HLA) in humans.
HLA-DR Peptide-Binding Assays : These assays are designed to quantify the interaction between a peptide and a specific HLA-DR molecule. A common format is a competition assay. nih.gov In this setup, purified, soluble HLA-DR molecules are incubated with a labeled (e.g., biotinylated or radiolabeled) reference peptide of known high affinity in the presence of varying concentrations of the unlabeled test peptide (e.g., CTAG1 123-137). aacrjournals.org The ability of the test peptide to inhibit the binding of the reference peptide is measured, and the concentration required for 50% inhibition (IC50) is calculated. A lower IC50 value indicates a higher binding affinity. aacrjournals.org Such assays have demonstrated that the longer NY-ESO-1 119-143 peptide, which contains the 123-137 core sequence, can bind to multiple HLA-DR alleles, including DRB10101, DRB10401, DRB1*0701, and others. aacrjournals.org Specifically, the core region 123-137 has been identified as an immunodominant epitope restricted by HLA-DR52b. nih.govaacrjournals.org Functional peptide displacement assays can also be used, where the ability of a test peptide to displace a pre-bound peptide from antigen-presenting cells is measured by the subsequent reduction in T-cell activation. nih.gov
T-Cell Activation Assays (e.g., ELISPOT for IFN-γ, IL-5)
T-cell activation assays are fundamental tools for quantifying and characterizing the immune response to the CTAG1 (123-137) peptide. The Enzyme-Linked Immunospot (ELISPOT) assay is a widely used method that allows for the detection of cytokine-secreting cells at a single-cell level, providing high sensitivity for identifying rare antigen-specific T-cells. nih.gov
Interferon-gamma (IFN-γ) ELISPOT: This is the most common ELISPOT assay used in this context, as IFN-γ is a key cytokine produced by activated CD8+ cytotoxic T-lymphocytes (CTLs) and T-helper 1 (Th1) CD4+ T-cells, both crucial for anti-tumor immunity. nih.gov Studies have utilized IFN-γ ELISPOT assays to assess the recognition of the NY-ESO-1 (123-137) peptide by CD4+ T-cell clones. researchgate.netresearchgate.net For instance, CD4+ T-cells have been shown to produce IFN-γ in response to autologous dendritic cells (DCs) pulsed with the NY-ESO-1 (119-143) peptide, which contains the (123-137) core epitope. aacrjournals.org
Interleukin-5 (IL-5) ELISPOT: While IFN-γ is indicative of a Th1 response, IL-5 is a characteristic cytokine of T-helper 2 (Th2) cells. Although less commonly the primary focus in cancer immunity research compared to IFN-γ, assessing IL-5 production can provide a more comprehensive picture of the T-cell response profile. For example, TCR-transduced CD4+ T cells specific for NY-ESO-1 (123-137) have been analyzed for their secretion of a panel of cytokines including IL-5, alongside IFN-γ and others, to fully characterize their functional phenotype. researchgate.net
Flow Cytometry for T-Cell Phenotyping and Quantification (e.g., Tetramer Staining)
Flow cytometry is an indispensable technique for the detailed analysis of T-cell populations specific for CTAG1 (123-137). It allows for the simultaneous measurement of multiple parameters on individual cells, including cell surface markers and intracellular proteins.
Tetramer Staining: A key application of flow cytometry in this field is the use of peptide-MHC (pMHC) tetramers. lubio.ch These reagents consist of four identical pMHC complexes bound to a fluorescently labeled streptavidin molecule. They can specifically bind to T-cell receptors (TCRs) that recognize the particular peptide-MHC combination, allowing for the direct visualization, enumeration, and isolation of antigen-specific T-cells. lubio.chfrontiersin.orgmdpi.com
Researchers have successfully generated and utilized HLA-DRB3*0202/NY-ESO-1 (123-137) tetramers to stain specific CD4+ T-cell clones. nih.govpnas.orgpnas.orgresearchgate.net These tetramers have been shown to avidly and stably bind to specific CD4+ T-cells with minimal background staining on non-specific cells. pnas.orgresearchgate.net This technology has been instrumental in demonstrating that in cancer patients vaccinated with recombinant NY-ESO-1, the vaccine-induced tetramer-positive cells can be directly quantified and phenotyped from blood samples. nih.govpnas.orgresearchgate.netaacrjournals.org Studies have identified the minimal optimal epitope recognized by DR1-restricted NY-ESO-1-specific CD4 T-cells as ESO(123-137). nih.gov
The combination of tetramer staining with antibodies against various cell surface markers allows for detailed phenotyping of the CTAG1 (123-137)-specific T-cells, identifying their memory and activation status (e.g., using markers like CD38 and HLA-DR). nih.gov
Isolation and Functional Characterization of T-Cell Clones
To deeply understand the functional capabilities of T-cells that recognize CTAG1 (123-137), researchers isolate and expand single T-cell clones.
Isolation: NY-ESO-1-specific T-cell clones can be generated from melanoma patients with naturally occurring CD8+ T-cell responses. unil.ch The process often involves stimulating peripheral blood mononuclear cells (PBMCs) or tumor-infiltrating lymphocytes (TILs) with the peptide of interest and then using techniques like limiting dilution or sorting of tetramer-positive cells to isolate single T-cell clones. researchgate.netnih.govunil.ch
Functional Characterization: Once isolated, these T-cell clones are subjected to a battery of functional assays. These include:
Cytotoxicity Assays: To determine their ability to kill tumor cells expressing NY-ESO-1. This can be measured using chromium release assays or by detecting the release of cytotoxic molecules like granzymes. researchgate.netmdpi.com NY-ESO-1 (123-137)-specific CD4+ T-cell clones have been shown to exhibit significant lytic activity against tumor cells. nih.govunil.ch
Cytokine Secretion Profiling: To assess their cytokine production profile (e.g., IFN-γ, TNF-α, IL-13) upon antigen recognition, which indicates their T-helper polarization (Th1, Th2, etc.). researchgate.netnih.govunil.ch NY-ESO-1 (123-137)/DRB3*02:02 restricted CD4+ T-cell clones have been found to be strongly polarized towards a Th1 phenotype, secreting high levels of IFN-γ and TNF-α. nih.govunil.ch
TCR Sequencing and Analysis: The T-cell receptors from these clones are sequenced to identify conserved motifs and understand the structural basis of antigen recognition. researchgate.netunil.chnih.govunil.ch
Cell Culture Models
In vitro cell culture models are essential for studying the expression, processing, and presentation of the CTAG1 antigen and the subsequent recognition by T-cells.
Tumor Cell Lines for CTAG1 Expression and Antigen Presentation Studies
A variety of human tumor cell lines that endogenously express NY-ESO-1 are used in research. These include melanoma, neuroblastoma, and multiple myeloma cell lines. nih.govplos.orgsb-peptide.com
Antigen Presentation Studies: These cell lines are crucial for investigating how the full-length NY-ESO-1 protein is processed and how the (123-137) epitope is presented on MHC class II molecules. nih.gov Studies have shown that melanoma cells endogenously expressing NY-ESO-1 can efficiently present the HLA-DP4-restricted NY-ESO-1 (157-170) epitope to CD4+ T-cells. nih.gov The processing of this epitope was found to occur through intercellular transfer of the antigen between melanoma cells, followed by endocytosis and classical MHC class II presentation. nih.gov Furthermore, the expression of NY-ESO-1 and the presentation of its peptides can be upregulated in some tumor cell lines, such as breast cancer and multiple myeloma lines, by treatment with hypomethylating agents like 5-aza-2'-deoxycytidine (DAC). plos.org
Immune Cell Lines (e.g., Dendritic Cells, T cell lines) for Antigen Processing and Recognition Studies
Dendritic Cells (DCs): DCs are the most potent antigen-presenting cells (APCs) and are critical for initiating T-cell responses. nih.gov Monocyte-derived DCs are frequently used in research to study the processing and presentation of NY-ESO-1. pnas.org They can be loaded with the full-length NY-ESO-1 protein or the (123-137) peptide and then co-cultured with T-cells to assess T-cell activation. aacrjournals.org Studies have shown that DCs can process and cross-present NY-ESO-1 after phagocytosing NY-ESO-1+ tumor cells. pnas.org
T-cell Lines: Established T-cell lines and clones specific for NY-ESO-1 epitopes are invaluable tools. These include both CD4+ and CD8+ T-cell lines that recognize various NY-ESO-1 peptides. unil.chpnas.org For example, HLA-A2- and Cw3-restricted, NY-ESO-1-specific CD8+ T-cell lines have been generated from melanoma patients. pnas.org These cell lines are used as effector cells in cytotoxicity and cytokine release assays to test the recognition of tumor cells or peptide-pulsed APCs. researchgate.netresearchgate.netnih.gov
In Vivo Models (Non-Human)
To evaluate the anti-tumor efficacy and the mechanisms of CTAG1 (123-137)-targeted immunotherapies in a living organism, researchers utilize non-human in vivo models.
Due to the human-specific nature of the CTAG1 antigen and the HLA restriction of the T-cell response, standard mouse models are often insufficient. To overcome this, humanized mouse models have been developed. These are typically immunodeficient mice engrafted with a human immune system (HIS) and human tumor xenografts. nih.gov
One such model involves the use of A2.DR1 mice, which are transgenic for human HLA-A2 and HLA-DR1. These mice can be used for peptide vaccination studies with human tumor antigens. uni-heidelberg.de In a study using this model, vaccination with a peptide from the neoantigen IDH1R132H was compared to vaccination with a peptide from NY-ESO-1, demonstrating the utility of this model for evaluating the efficacy of different tumor antigens. uni-heidelberg.de
Structural Biology Approaches
Structural biology techniques provide atomic-level insights into the molecular interactions that govern the recognition of the CTAG1 (123-137) epitope by the immune system.
X-ray crystallography has been a foundational technique for determining the three-dimensional structures of peptide-major histocompatibility complex (pMHC) and TCR-pMHC complexes. researchgate.netfrontiersin.org This method has been instrumental in understanding how the CTAG1 (123-137) peptide is presented by MHC molecules and recognized by specific TCRs.
The process involves crystallizing the protein complex and then bombarding the crystal with X-rays. The resulting diffraction pattern is used to calculate the electron density and build an atomic model of the molecule. nih.gov These structures reveal the precise orientation of the peptide within the MHC groove and the specific contacts made between the peptide, MHC, and the complementarity-determining regions (CDRs) of the TCR. nih.gov
Despite its power, a limitation of X-ray crystallography is that it typically provides a static snapshot of a dynamic interaction. frontiersin.org Nevertheless, it has been crucial for elucidating the structural basis of TCR specificity and cross-reactivity. researchgate.netnih.gov While cryo-electron microscopy (cryoEM) is emerging as a powerful alternative, particularly for large and flexible complexes, X-ray crystallography remains a preferred method for the structural determination of TCR-pMHC complexes. researchgate.netbohrium.com
The binding of the CTAG1 (123-137) epitope to an MHC molecule and the subsequent recognition by a TCR involve specific conformational arrangements. Understanding these conformations is key to designing effective immunotherapies.
Upon binding to the MHC molecule, the peptide epitope adopts a specific conformation that is presented to the TCR. The flexibility of the peptide can influence its ability to bind to different MHC alleles and be recognized by various TCRs. frontiersin.org Structural studies have shown that even single amino acid changes in a peptide can lead to different T-cell outcomes, sometimes with near-identical structural snapshots, highlighting the subtlety of these interactions. frontiersin.org
Furthermore, the binding of the TCR to the pMHC complex can induce conformational changes in both the peptide and the TCR. frontiersin.org These changes are thought to be critical for initiating the signaling cascade that leads to T-cell activation. nih.gov Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can be used to study the conformation and dynamics of peptides and proteins in solution, providing complementary information to the static structures from X-ray crystallography. d-nb.info Conformational analysis helps in understanding how a linear peptide like CTAG1 (123-137) can mimic a naturally processed and presented epitope, a crucial aspect for vaccine design. It is known that a significant portion of B-cell epitopes are discontinuous, meaning the interacting residues are not sequential in the primary sequence, which complicates the design of peptide-based vaccines. nih.gov
Computational and Bioinformatics Approaches
Computational and bioinformatics tools play an increasingly important role in identifying and characterizing immunogenic epitopes like CTAG1 (123-137).
Epitope prediction algorithms are computational tools designed to identify potential T-cell or B-cell epitopes within a protein sequence. nih.govplos.org These algorithms utilize various parameters to predict which peptides are likely to bind to specific MHC molecules and be recognized by T cells.
For T-cell epitopes, these algorithms typically predict binding to MHC class I and class II molecules. nih.gov The predictions are often based on scoring matrices or machine learning models trained on large datasets of experimentally verified epitopes. The Immune Epitope Database (IEDB) provides a collection of such tools. nih.gov The output of these predictions is often given as a percentile rank, which compares the predicted binding affinity of a peptide to a set of random peptides. nih.gov
These prediction methods are valuable for narrowing down the number of candidate peptides that need to be experimentally validated, thus saving time and resources. frontiersin.org For example, an immunoinformatics approach for designing a multi-epitope vaccine against triple-negative breast cancer involved using the IEDB server to predict MHC class I and class II epitopes from NY-ESO-1 and WT1 proteins. nih.gov However, it is important to note that the accuracy of these predictions can vary, and experimental validation is always necessary. frontiersin.org
Analysis of T-Cell Receptor (TCR) Repertoires
The study of the T-cell receptor (TCR) repertoire in response to the Cancer/testis antigen 1 (CTAG1), specifically the NY-ESO-1 (123-137) peptide, is crucial for understanding the adaptive immune response to this tumor antigen. Researchers employ a variety of sophisticated methodologies to dissect the diversity, specificity, and functionality of T cells that recognize this epitope. These techniques provide insights into the nature of the anti-tumor immune response and inform the development of immunotherapies.
A fundamental approach to analyzing the TCR repertoire involves the use of Next-Generation Sequencing (NGS) . aacrjournals.orgnih.govnih.gov This high-throughput technology allows for the deep sequencing of the complementary-determining region 3 (CDR3) of the TCR genes, which is the primary determinant of antigen specificity. tandfonline.com Methodologies such as multiplex PCR and 5' Rapid Amplification of cDNA Ends (5' RACE) are utilized for the targeted amplification of TCR transcripts from a sample, enabling a comprehensive view of the TCR landscape. aacrjournals.org Bulk sequencing of TCRs provides a broad overview of the diversity and clonality of T cells within a population, while single-cell TCR sequencing offers the advantage of pairing the alpha and beta chains of the TCR, providing a more complete picture of individual T-cell clones. aacrjournals.orgspringernature.com
Flow cytometry is another key technique used to analyze the TCR repertoire, particularly for assessing the usage of different TCR variable beta (Vβ) chains. plos.org By using a panel of antibodies specific for different Vβ families, researchers can quickly identify and quantify the expansion of specific T-cell populations in response to the NY-ESO-1 (123-137) peptide. plos.orgnih.gov This method is often complemented by intracellular cytokine staining to simultaneously assess the functional capacity of these T cells, for instance, by measuring the production of interferon-gamma (IFN-γ) upon antigen stimulation. researchgate.net
The isolation and cloning of specific TCRs from NY-ESO-1-reactive T cells is a critical step for both research and therapeutic applications. nih.gov This process often begins with the expansion of antigen-specific T cells from patient samples by stimulating them with the NY-ESO-1 (123-137) peptide. researchgate.net Single-cell sorting of these reactive T cells, often identified by tetramer staining or cytokine secretion assays, allows for the subsequent amplification and cloning of their paired TCRα and TCRβ genes. researchgate.netnih.gov These cloned TCRs can then be expressed in other T cells to validate their specificity and anti-tumor functionality.
The table below summarizes key findings from TCR repertoire analysis focused on NY-ESO-1 (123-137) specific T-cells.
| Research Finding | Methodology Used | Implication |
| Identification of a conserved TCR repertoire in vaccine-induced CD4+ T cells recognizing the NY-ESO-1 (119-143) region, with the minimal optimal epitope being ESO (123-137). | Flow cytometry with Vβ-specific antibodies, peptide truncation assays. | Suggests a common mode of recognition for this epitope, which is beneficial for the development of targeted immunotherapies. |
| Discovery of a recurrent TCR α variable chain (TRAV8-4) in NY-ESO-1 (123–137)-specific CD4+ T cell clones across different patients and tissues. | TCR sequencing of sorted T-cell clones. | Highlights the potential for developing "off-the-shelf" TCR-based therapies targeting this public TCR. |
| Tracking of NY-ESO-1-specific CD8+ T-cell clones in a peptide-vaccinated patient over time. | High-throughput TCRβ gene rearrangements sequencing. | Demonstrates the ability to monitor the persistence and dynamics of vaccine-induced T-cell responses. researchgate.net |
Gene Expression Databases and Data Mining (e.g., TCGA)
Gene expression databases, most notably The Cancer Genome Atlas (TCGA), serve as invaluable resources for investigating the clinical relevance of CTAG1 (NY-ESO-1) expression and its interplay with the tumor immune microenvironment. mdpi.comnih.govpeerj.com By mining these large-scale datasets, researchers can correlate NY-ESO-1 expression with various clinical and molecular parameters, providing insights that can guide therapeutic strategies.
Beyond simple gene expression analysis, TCGA data enables a more comprehensive immunogenomic investigation. cancer.gov Researchers can analyze the correlation between CTAG1B expression and the infiltration of various immune cell populations, such as CD8+ T cells, which are critical for anti-tumor immunity. mdpi.com This is often achieved by using computational algorithms like CIBERSORT or ESTIMATE to infer the relative abundance of different immune cell types from the bulk tumor gene expression data. nih.gov Such analyses can reveal whether NY-ESO-1 expression is associated with a "hot" (inflamed) or "cold" (non-inflamed) tumor microenvironment, which has significant implications for the efficacy of immunotherapies.
Furthermore, data mining efforts can uncover relationships between CTAG1B expression and the presence of specific driver mutations or the expression of other immune-related genes, including immune checkpoint molecules like PD-L1. mdpi.com This integrated analysis helps to build a more complete picture of the molecular landscape of NY-ESO-1-expressing tumors and can identify potential mechanisms of immune evasion.
The following table presents examples of research findings derived from the analysis of gene expression databases in the context of CTAG1 (NY-ESO-1).
| Research Finding | Database/Methodology | Significance |
| High NY-ESO-1 mRNA expression is associated with poor prognosis in lung adenocarcinoma patients. | Analysis of TCGA data via www.kmplot.com. nih.gov | Identifies NY-ESO-1 as a potential prognostic biomarker in this cancer type. nih.gov |
| Identification of six immune subtypes across 33 cancer types, with correlations between specific driver mutations and leukocyte levels. | Extensive immunogenomic analysis of over 10,000 tumors from TCGA. cancer.gov | Provides a framework for understanding the diverse immune landscapes of tumors, which can be applied to NY-ESO-1 expressing cancers. cancer.gov |
| Reduced numbers of M1 macrophages, CD8 T cells, and dendritic cells in breast cancer samples with poor prognosis. | Analysis of TCGA transcriptomics data. mdpi.com | Highlights the importance of the immune microenvironment in determining clinical outcomes, a factor relevant for NY-ESO-1 targeted therapies. mdpi.com |
| NY-ESO-1 expression is associated with a higher risk of recurrence and shorter survival in several cancers, including non-small cell lung cancer and melanoma. | Systematic review and meta-analysis of studies, some of which likely utilized public expression databases. frontiersin.org | Reinforces the clinical relevance of NY-ESO-1 as a prognostic marker. frontiersin.org |
Future Directions and Research Gaps in Ctag1 123 137 Studies
Elucidating Novel Regulatory Mechanisms of CTAG1 Expression
The aberrant expression of CTAG1 in various cancers is a key feature that makes it an attractive therapeutic target. However, the precise mechanisms governing its re-expression in malignant tissues are not fully understood. While epigenetic de-repression is a known driver, the complete regulatory network is likely more complex. nih.govmdpi.com
Uncovering Additional Epigenetic or Post-Transcriptional Regulators
The expression of many cancer-testis antigens (CTAs) is known to be silenced in normal somatic tissues through epigenetic mechanisms like DNA methylation. nih.govhaematologica.org Re-expression in tumors is often associated with the hypomethylation of CpG islands in the gene's promoter region. nih.govnih.gov Future studies should move beyond this established mechanism to explore other layers of regulation.
Research Gaps and Future Directions:
Histone Modifications: While DNA methylation is well-studied, the role of specific histone modifications (e.g., acetylation, methylation, ubiquitination) in the dynamic regulation of the CTAG1B gene locus needs deeper investigation. Identifying the specific "histone code" that either silences or activates CTAG1 expression could unveil novel therapeutic targets for epigenetic drugs.
Non-Coding RNAs: The role of microRNAs (miRNAs) and long non-coding RNAs (lncRNAs) in the post-transcriptional regulation of CTAG1 is a significant knowledge gap. jcancer.orgwikipedia.org These molecules can control gene expression by affecting mRNA stability and translation. jcancer.orgfrontiersin.org A critical area of research is to identify specific non-coding RNAs that target CTAG1 mRNA, which could be exploited to either enhance or suppress its expression in different therapeutic contexts.
| Research Area | Objective | Potential Methodologies |
| Epigenetic Regulation | Identify key histone modifications controlling CTAG1 expression. | Chromatin Immunoprecipitation sequencing (ChIP-seq) for various histone marks in CTAG1-positive and negative cancer cells. |
| Post-Transcriptional Regulation | Discover miRNAs and lncRNAs that regulate CTAG1 mRNA. | RNA-sequencing to identify differentially expressed non-coding RNAs. Luciferase reporter assays to validate miRNA-mRNA interactions. |
Identifying Upstream Signaling Pathways Driving Aberrant Expression
The re-expression of CTAs is not a random event but is likely driven by specific oncogenic signaling pathways that are dysregulated in cancer cells. Several pathways have been implicated in promoting the expression of other CTAs, suggesting they may also play a role in CTAG1 regulation. mdpi.comfrontiersin.org
Research Gaps and Future Directions:
Pathway Mapping: Systematic investigation is needed to determine which signaling cascades, such as the WNT/β-catenin, PI3K/AKT/mTOR, or MAPK pathways, directly or indirectly lead to the transcription of the CTAG1B gene. frontiersin.orgnih.gov Overexpression of certain CTAs has been linked to the epithelial-to-mesenchymal transition (EMT), a process driven by many of these pathways. mdpi.com
Transcription Factor Identification: Identifying the specific transcription factors that bind to the CTAG1B promoter or enhancer regions to initiate its expression in cancer cells is crucial. Understanding how oncogenic pathways activate these factors could provide novel nodes for therapeutic intervention.
Deeper Understanding of Antigen Processing and Presentation of (123-137)
The immunogenicity of the CTAG1 (123-137) peptide is entirely dependent on its successful processing and presentation by antigen-presenting cells (APCs) on Major Histocompatibility Complex (MHC) molecules. nih.govimmunology.org While the general pathways of antigen presentation are known, the specific nuances for this particular epitope are not well-defined.
Fine-Mapping Proteasomal Cleavage Sites and Alternative Processing Pathways
The generation of peptides for MHC presentation begins with the degradation of the source protein by the proteasome. nih.govnih.gov The precise cleavage of the CTAG1 protein is critical for producing the C-terminus of the final epitope or its precursor. iedb.org
Research Gaps and Future Directions:
Cleavage Specificity: Current predictive models for proteasomal cleavage are not perfectly accurate. nih.govresearchgate.net Experimental validation using mass spectrometry is required to identify the exact C-terminal and N-terminal cleavage sites that liberate the (123-137) peptide or a larger precursor.
Immunoproteasome vs. Constitutive Proteasome: The proteasome can exist in a constitutive form or as an immunoproteasome, which has different cleavage specificities. nih.govbiorxiv.org It is crucial to determine whether the generation of the CTAG1 (123-137) epitope is more efficiently handled by the immunoproteasome, which is often upregulated in the tumor microenvironment in response to inflammation. This has implications for vaccine design and efficacy.
Detailed Analysis of Peptide-MHC II Loading and Stability
For presentation to CD4+ helper T cells, the CTAG1 (123-137) peptide must be loaded onto MHC class II molecules within the endosomal compartments of APCs. roswellpark.orgnih.gov This process is highly regulated and competitive.
Research Gaps and Future Directions:
MHC II Allele Specificity: A comprehensive analysis of which specific HLA-DR, -DP, and -DQ alleles can effectively bind and present the (123-137) peptide is needed. This information is vital for patient stratification in clinical trials.
Role of HLA-DM: The chaperone molecule HLA-DM plays a critical role in editing the peptide repertoire, favoring the loading of high-stability peptides onto MHC class II molecules. nih.govfrontiersin.org Investigating the interaction between the CTAG1 (123-137)-MHC II complex and HLA-DM will clarify its loading efficiency and kinetic stability.
Complex Stability: The half-life of the peptide-MHC II complex on the cell surface is a key determinant of T-cell activation. Biophysical assays are needed to measure the kinetic stability of the CTAG1 (123-137)-MHC II complex. frontiersin.org Understanding the thermodynamic and kinetic properties of this interaction can inform the design of modified peptides with enhanced stability and immunogenicity.
| Research Area | Objective | Potential Methodologies |
| Proteasomal Cleavage | Precisely map the cleavage sites generating the (123-137) peptide. | In vitro degradation assays with purified proteasomes followed by mass spectrometry. |
| MHC II Loading | Determine the binding affinity and stability of the (123-137) peptide with various MHC II alleles. | Surface Plasmon Resonance (SPR) to measure binding kinetics; in vitro peptide exchange assays. nih.gov |
| Complex Stability | Measure the half-life of the CTAG1 (123-137)-MHC II complex. | Cell-based pulse-chase experiments; fluorescence-based stability assays. |
Advanced Structural and Biophysical Analyses
A high-resolution structural understanding of the CTAG1 (123-137) peptide in complex with both MHC and the T-cell receptor (TCR) is currently lacking. This information is fundamental to understanding the molecular basis of its immunogenicity and for rationally designing more potent immunotherapies.
Research Gaps and Future Directions:
Peptide-MHC II Structure: Determining the crystal structure of the CTAG1 (123-137) peptide bound to relevant MHC class II molecules would reveal the precise anchor residues and the conformation of the peptide within the binding groove. This structural data is invaluable for predicting cross-reactivity and for designing peptide modifications.
Ternary Complex (TCR-pMHC) Structure: Solving the structure of the entire ternary complex—the TCR recognizing the CTAG1 (123-137)-MHC complex—is a paramount goal. This would provide a definitive blueprint of the molecular interactions driving T-cell recognition and activation.
Biophysical Characterization: Techniques like small-angle X-ray scattering (SAXS) and static light scattering could provide information on the conformation and flexibility of the peptide and its complexes in solution, complementing high-resolution crystal structures. nih.gov These analyses can help explain the functional differences between CTAG1 and other antigens. nih.gov
High-Resolution Structural Studies of CTAG1 (123-137)-MHC II-TCR Complexes
A significant gap in the understanding of CTAG1 (123-137) immunogenicity is the absence of high-resolution three-dimensional structures of the peptide bound to a Major Histocompatibility Complex (MHC) class II molecule and engaged by a specific T-cell receptor (TCR). While structural data exists for other peptide-MHC-TCR complexes, extrapolating these findings is insufficient for a precise understanding of this specific interaction. researchgate.netnih.govnih.gov
Future research must prioritize the determination of these ternary complex structures using techniques like X-ray crystallography or single-particle cryo-electron microscopy (cryoEM). biorxiv.org Such studies would provide atomic-level detail on how the CTAG1 (123-137) peptide is anchored within the MHC class II binding groove and which of its amino acid residues are exposed for TCR recognition. This information is crucial for several reasons:
Defining the Molecular Basis of Immunogenicity: Structural data would elucidate the precise contacts between the TCR's complementarity-determining regions (CDRs) and the peptide-MHC (pMHC) surface. researchgate.netnih.gov This would reveal the key peptide residues (epitope) and the corresponding TCR residues that govern the specificity and affinity of the interaction.
Rational TCR and Peptide Engineering: A detailed structural map would enable the rational design of modified peptides with enhanced MHC binding or TCR affinity. It would also guide the engineering of high-affinity TCRs for adoptive T-cell therapies, potentially improving their efficacy and safety. elifesciences.org
Understanding Cross-Reactivity: High-resolution structures can help predict or explain potential cross-reactivity of CTAG1-specific T-cells with other self or foreign peptides, a critical consideration for the safety of immunotherapies.
The successful crystallization and structural determination of other TCR-pMHC class II complexes have provided invaluable insights into immune recognition, setting a clear precedent for the necessity of this work for the CTAG1 (123-137) epitope. researchgate.netnih.govnih.govnih.gov
Investigating Dynamics of Peptide-MHC-TCR Interactions
Beyond static crystal structures, understanding the dynamic nature of the CTAG1 (123-137)-MHC II-TCR interaction is essential for a complete picture of T-cell activation. The binding and unbinding (kinetics) and the conformational flexibility of the complex are critical determinants of the immune response.
Molecular dynamics (MD) simulations are a powerful tool for this purpose. nih.gov By simulating the movement of atoms in the complex over time, MD can reveal:
Conformational Flexibility: How the peptide and the MHC binding groove adapt to each other and how the TCR "settles" onto the pMHC surface. nih.govresearchgate.net
Role of Water Molecules: The contribution of bridging water molecules to the stability and specificity of the interface.
Energetics of Binding: Calculation of binding free energies can help predict the impact of mutations in the peptide or TCR on the stability of the complex. nih.gov
Dissociation Pathways: Understanding how the TCR disengages from the pMHC complex can provide insights into the duration of signaling and T-cell activation.
While MD simulations have been applied to MHC class I-peptide complexes, including those with NY-ESO-1 derived peptides, there is a need for specific simulations of the class II-restricted CTAG1 (123-137) epitope. nih.govnih.gov These computational studies, complemented by experimental biophysical techniques like surface plasmon resonance (SPR) to measure binding kinetics, would provide a comprehensive understanding of the dynamic interplay that governs T-cell recognition of this important tumor antigen.
Table 1: Key Research Goals in Structural and Dynamic Studies of CTAG1 (123-137)
| Research Area | Primary Technique | Key Questions to Address | Potential Impact |
|---|---|---|---|
| Structural Biology | X-ray Crystallography, CryoEM | - How does CTAG1 (123-137) sit in the MHC-II groove?- Which peptide and TCR residues are critical for contact? | - Rational design of enhanced peptides and TCRs.- Understanding of specificity and cross-reactivity. |
| Interaction Dynamics | Molecular Dynamics (MD) Simulations | - What is the conformational flexibility of the complex?- What are the key energetic contributions to binding? | - Prediction of binding affinity and stability.- Insights into T-cell activation signaling. |
| Binding Kinetics | Surface Plasmon Resonance (SPR) | - What are the on-rate and off-rate of the TCR-pMHC interaction? | - Correlation of binding kinetics with T-cell functional responses. |
Development of Enhanced In Vitro and In Vivo Models
Progress in understanding and targeting CTAG1 requires sophisticated preclinical models that can accurately recapitulate the human immune response and the tumor microenvironment.
Refined Humanized Mouse Models for Immune Response Studies
Standard mouse models are of limited use for studying human-specific immune responses because of the differences in MHC molecules and TCR repertoires. Humanized mice—immunodeficient mice engrafted with human hematopoietic stem cells or peripheral blood mononuclear cells—offer a powerful in vivo platform to study the human immune system. nih.govsemanticscholar.org
Future development in this area should focus on creating more refined models specifically for CTAG1 research:
HLA Transgenic Mice: Mice that are genetically engineered to express specific human MHC class II alleles (e.g., HLA-DP4, which is known to present NY-ESO-1 epitopes) can be used to study the presentation of CTAG1 (123-137) and the priming of human T-cells in a more controlled manner. nih.gov
TCR Transgenic Mice: The generation of mice expressing a human TCR specific for CTAG1 (123-137) would be invaluable for studying the development, activation, and anti-tumor function of a monoclonal T-cell population. nih.govfrontiersin.org Recent studies have successfully used mice with a humanized T-cell recognition system to generate effective and specific human TCRs against other NY-ESO-1 epitopes. nih.govfrontiersin.orgsemanticscholar.org
Tumor Xenograft Models: Combining these humanized immune system mice with xenografts of human tumors that express CTAG1 allows for the in vivo evaluation of immunotherapies, such as TCR-T cells or cancer vaccines, in a more clinically relevant setting. semanticscholar.org
These advanced models will be instrumental in assessing the efficacy of CTAG1-targeted therapies and understanding the mechanisms of immune-mediated tumor rejection and potential immune escape. nih.gov
Organoid or 3D Culture Systems for Studying CTAG1 Biology
Traditional two-dimensional (2D) cell cultures fail to replicate the complex architecture and cell-cell interactions of a solid tumor. nih.govnih.gov Three-dimensional (3D) culture systems, particularly patient-derived organoids (PDOs), are emerging as superior in vitro models. nih.govnih.govresearchgate.net These "mini-tumors" are grown from a patient's own cancer cells and can retain the genetic and phenotypic characteristics of the original tumor. nih.govnih.gov
The application of organoid technology to CTAG1-expressing cancers (e.g., esophageal, lung, bladder cancer) holds significant promise: cshl.edu
Studying CTAG1 Expression and Regulation: Organoids can be used to investigate the factors within the tumor microenvironment that regulate the expression and processing of the CTAG1 antigen.
Co-culture with Immune Cells: Tumor organoids can be co-cultured with immune cells, such as CTAG1-specific T-cells, to study immune cell infiltration, recognition of cancer cells, and cytotoxicity in a 3D environment that mimics the in vivo setting. researchgate.netmdpi.com
Personalized Medicine: By creating organoids from individual patients' tumors, it may be possible to test the efficacy of different CTAG1-targeted therapies (e.g., different TCR-T cell constructs) on a personalized basis before administration to the patient. mdpi.com
Developing robust protocols for generating and co-culturing CTAG1-positive tumor organoids with human immune cells is a critical future direction that will bridge the gap between basic research and clinical application. nih.govnih.govmdpi.com
Exploring Broader Cellular Functions of CTAG1 Beyond Antigen Presentation
While CTAG1 is primarily studied as an immunological target, the biological function of the full-length protein remains largely unknown. nih.govwikipedia.org Understanding its role within the cancer cell could unveil new therapeutic vulnerabilities.
Investigating Direct Roles in Cell Cycle, Growth, or Differentiation
The restricted expression pattern of CTAG1—found in germ cells in the testis and placenta during development and aberrantly re-expressed in various cancers—suggests a role in fundamental cellular processes. nih.govfrontiersin.orgnih.gov Several lines of evidence point towards a function in cell proliferation and differentiation:
Association with Cell Cycle: The structure of CTAG1 contains a conserved Pcc-1 domain, which suggests potential involvement in cell cycle progression and cellular growth. nih.gov Co-expression with other cancer-testis antigens from the MAGE family, which are known to play roles in cell cycle and apoptosis, further supports this hypothesis. nih.govwikipedia.org
Role in Stem Cells: In mesenchymal stem cells, NY-ESO-1 shows nuclear localization, which contrasts with its typically cytoplasmic expression in cancer cells. frontiersin.org Its expression is downregulated upon stem cell differentiation, hinting at a possible role in maintaining a proliferative or undifferentiated state. frontiersin.org
Cancer Progression: In several tumor types, the expression of NY-ESO-1 has been correlated with advanced disease characteristics, such as higher tumor grade and metastasis, suggesting it may contribute to a more aggressive cancer phenotype. frontiersin.org
Future research should employ techniques like CRISPR/Cas9-mediated gene knockout or siRNA-based knockdown in CTAG1-positive cancer cell lines and organoids to systematically investigate its impact on cell proliferation, cell cycle checkpoints, apoptosis, and differentiation pathways. Uncovering a critical function for CTAG1 in tumor cell survival or growth could establish it not only as an immunological target but also as a direct therapeutic target. nih.gov
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| Cancer/testis antigen 1 (CTAG1) |
| NY-ESO-1 |
| Major Histocompatibility Complex (MHC) |
| T-cell receptor (TCR) |
| Human Leukocyte Antigen (HLA) |
Identification of Novel Binding Partners and Signaling Cascades
The Cancer/Testis Antigen 1 (CTAG1), also known as New York Esophageal Squamous Cell Carcinoma-1 (NY-ESO-1), is a well-established tumor-associated antigen. While the immunogenic properties of the full-length protein and various peptide epitopes are widely studied, the specific molecular interactions and signaling pathways directly engaged by the CTAG1 (123-137) peptide fragment remain an area of active investigation with significant knowledge gaps.
Research has primarily focused on the interaction of CTAG1-derived peptides with Major Histocompatibility Complex (MHC) molecules and the subsequent recognition by T-cell receptors (TCRs), which constitutes the canonical pathway for initiating an adaptive immune response. The CTAG1 (123-137) peptide, being a promiscuous helper T-cell epitope, is known to bind to multiple MHC class II alleles, including HLA-DR and HLA-DP molecules nih.govnih.govplos.orgfrontiersin.org. This binding is a prerequisite for its presentation to CD4+ T-cells, which play a crucial role in orchestrating the antitumor immune response nih.gov. The interaction between the peptide-MHC class II complex and the TCR on CD4+ T-cells initiates a signaling cascade within the T-cell mdpi.comcellsignal.com. This cascade typically involves the activation of lymphocyte-specific protein tyrosine kinase (Lck), ZAP-70, and downstream pathways such as the PLC-γ1-IP3-Ca2+, DAG-PKC-NF-κB, and Ras-MAPK pathways, leading to T-cell activation, proliferation, and cytokine production cellsignal.com.
However, the identification of novel, non-canonical binding partners for the CTAG1 (123-137) peptide outside of the MHC-TCR axis is a frontier in CTAG1 research. It is plausible that this peptide, or fragments of it, could interact with other cell surface or intracellular proteins, thereby modulating signaling cascades in either immune cells or tumor cells directly. Such interactions could potentially influence tumor cell survival, proliferation, or susceptibility to immune attack. To date, specific binding partners for the CTAG1 (123-137) peptide that are independent of MHC presentation have not been definitively identified in the scientific literature.
Future research in this area will likely involve advanced proteomic techniques, such as affinity purification-mass spectrometry and yeast two-hybrid screens, to identify proteins that interact with the CTAG1 (123-137) peptide. Uncovering such novel binding partners would be a significant breakthrough, potentially revealing new mechanisms of CTAG1-mediated immunomodulation and offering novel targets for therapeutic intervention. Understanding the full spectrum of signaling cascades influenced by this peptide is crucial for a comprehensive understanding of its biological function and for optimizing its use in cancer immunotherapy.
Overcoming Immunological Tolerance in Pre-clinical Models
A significant hurdle in the development of effective cancer immunotherapies targeting self-antigens like CTAG1 is the phenomenon of immunological tolerance. Both central and peripheral tolerance mechanisms can limit the generation and function of T-cells specific for tumor-associated antigens. Preclinical models are instrumental in devising and testing strategies to overcome these tolerance barriers.
Strategies to Enhance Immunogenicity and Break Peripheral Tolerance
Peripheral tolerance mechanisms, such as T-cell anergy, deletion, and suppression by regulatory T-cells (Tregs), prevent the activation of self-reactive lymphocytes in the periphery nih.gov. Breaking this tolerance is a key goal for CTAG1 (123-137)-based immunotherapies. Several strategies are being explored in preclinical models to enhance the immunogenicity of this peptide and overcome tolerance.
One of the most common approaches is the use of potent adjuvants in vaccine formulations. Adjuvants can enhance the immune response to an antigen by activating innate immune cells and promoting a pro-inflammatory environment conducive to T-cell activation. In preclinical studies involving NY-ESO-1 protein or peptide-based vaccines, various adjuvants have been shown to augment immune responses dovepress.com. For instance, Toll-like receptor (TLR) agonists, such as poly-ICLC (a TLR3 agonist) and CpG oligodeoxynucleotides (a TLR9 agonist), have been used in conjunction with NY-ESO-1 antigens to drive robust CD4+ and CD8+ T-cell responses ascopubs.orgnih.gov. Montanide ISA-51, an incomplete Freund's adjuvant, has also been frequently used in preclinical and clinical settings to create a depot for the antigen and promote a sustained immune response nih.govascopubs.org. The combination of different adjuvants, such as a TLR agonist with Montanide, has been shown to have synergistic effects on the induction of NY-ESO-1-specific immunity nih.gov.
Another strategy to enhance immunogenicity is the modification of the peptide sequence itself to create "heteroclitic" peptides with increased affinity for MHC molecules, which can lead to more potent T-cell activation. While this approach has been explored for other tumor antigens, specific data on heteroclitic variants of the CTAG1 (123-137) peptide are limited.
Furthermore, combining peptide vaccination with other immunomodulatory agents is a promising avenue. Checkpoint inhibitors, such as antibodies against CTLA-4 and PD-1, have shown success in reinvigorating anti-tumor T-cell responses by blocking inhibitory signals bmj.com. Preclinical models have demonstrated that the combination of NY-ESO-1 vaccines with checkpoint blockade can lead to enhanced tumor control nih.gov. This approach is based on the observation that T-cells specific for NY-ESO-1 in the tumor microenvironment often upregulate inhibitory receptors like PD-1 nih.gov.
The table below summarizes key strategies and their mechanisms for enhancing the immunogenicity of CTAG1-based vaccines in preclinical studies.
| Strategy | Mechanism of Action | Key Findings in Preclinical Models |
| Adjuvant Use | ||
| TLR Agonists (e.g., poly-ICLC, CpG) | Activate innate immune cells (e.g., dendritic cells) leading to enhanced antigen presentation and co-stimulation. | Induce robust CD4+ and CD8+ T-cell responses to NY-ESO-1 antigens ascopubs.orgnih.gov. |
| Montanide ISA-51 | Creates an antigen depot for sustained release and immune stimulation. | Enhances the magnitude and duration of the immune response to NY-ESO-1 vaccines nih.govascopubs.org. |
| Combination Therapy | ||
| Checkpoint Inhibitors (anti-PD-1, anti-CTLA-4) | Block inhibitory signals on T-cells, reversing T-cell exhaustion and anergy. | Combination with NY-ESO-1 vaccination enhances tumor control and T-cell function bmj.comnih.gov. |
| Delivery Systems | ||
| Nanoparticles (e.g., PLGA) | Protect the peptide from degradation and facilitate uptake by antigen-presenting cells. | Nanoparticle encapsulation of NY-ESO-1 peptides can enhance T-cell responses in vivo frontiersin.org. |
Understanding Mechanisms of T-Cell Exhaustion in Model Systems
Prolonged exposure to tumor antigens in the tumor microenvironment can lead to a state of T-cell dysfunction known as exhaustion. Exhausted T-cells are characterized by the progressive loss of effector functions, sustained expression of inhibitory receptors, and a distinct transcriptional state nih.gov. Understanding the mechanisms driving T-cell exhaustion in response to CTAG1 is critical for developing strategies to reverse this process.
Preclinical models, particularly chronic viral infection models like the lymphocytic choriomeningitis virus (LCMV) model, have been instrumental in elucidating the fundamental mechanisms of T-cell exhaustion nih.gov. These models have shown that the level and duration of antigen exposure are key determinants of the severity of exhaustion nih.gov. In the context of cancer, tumor-specific T-cells, including those targeting NY-ESO-1, often display an exhausted phenotype characterized by high expression of inhibitory receptors such as PD-1, TIM-3, and LAG-3 nih.gov.
In preclinical tumor models, the adoptive transfer of NY-ESO-1-specific T-cells has provided a platform to study the dynamics of T-cell exhaustion. These studies have shown that adoptively transferred T-cells can initially control tumor growth but may eventually become exhausted, leading to tumor relapse bmj.com. This process is often associated with the upregulation of multiple inhibitory receptors on the surface of the T-cells within the tumor microenvironment.
Research in model systems has identified key transcription factors, such as TOX, that play a central role in driving the transcriptional program of T-cell exhaustion. The sustained expression of these transcription factors helps to maintain the exhausted state.
Strategies to counteract T-cell exhaustion in preclinical models often involve the use of checkpoint inhibitors. Blockade of the PD-1/PD-L1 pathway, for instance, has been shown to partially reverse T-cell exhaustion and restore the effector function of NY-ESO-1-specific T-cells nih.gov. Dual blockade of multiple inhibitory receptors, such as PD-1 and TIM-3, has demonstrated even greater efficacy in some preclinical settings, suggesting that targeting multiple exhaustion pathways may be necessary for robust and durable responses nih.gov.
The following table outlines key features of T-cell exhaustion and potential reversal strategies investigated in preclinical models relevant to CTAG1-targeted immunotherapies.
| Feature of T-Cell Exhaustion | Underlying Mechanism | Reversal Strategy in Preclinical Models |
| Upregulation of Inhibitory Receptors (e.g., PD-1, TIM-3, LAG-3) | Chronic antigen stimulation leads to sustained expression of inhibitory receptors. | Blockade with checkpoint inhibitor antibodies (e.g., anti-PD-1, anti-TIM-3) nih.gov. |
| Loss of Effector Function (e.g., reduced cytokine production) | Altered transcriptional programming driven by transcription factors like TOX. | Combination therapies including checkpoint blockade and co-stimulatory agonists. |
| Impaired Proliferation | Diminished response to homeostatic cytokines and TCR stimulation. | Adoptive cell therapy with less differentiated T-cell populations (e.g., stem cell memory T-cells). |
Q & A
Q. What experimental approaches are recommended to validate the specificity of antibodies targeting Cancer/testis antigen 1 (123-137) in immunohistochemistry (IHC)?
- Methodological Answer : To validate antibody specificity:
- Use recombinant protein controls (e.g., CTAG2 or CAGE1-derived peptides) to confirm binding specificity .
- Perform knockdown or knockout experiments in cell lines to verify loss of signal .
- Include isotype-matched negative controls and tissue samples with confirmed antigen absence .
- Optimize antigen retrieval using Tris-EDTA buffer (pH 9.0) for paraffin-embedded tissues .
Q. How can researchers determine the functional role of Cancer/testis antigen 1 (123-137) in tumor immune evasion?
- Methodological Answer :
- Co-culture antigen-expressing tumor cells with HLA-matched cytotoxic T lymphocytes (CTLs) to assess CTL-mediated lysis, as demonstrated for MZ2-E antigen .
- Quantify interferon-γ release via ELISpot assays to measure T-cell activation .
- Correlate antigen expression with PD-L1 levels in tumor microenvironments using multiplex IHC .
Q. What criteria should guide the selection of cancer types for studying Cancer/testis antigen 1 (123-137) expression?
- Methodological Answer : Prioritize cancers with documented CT antigen expression, such as melanoma, lung, or esophageal carcinomas . Use RNA-seq datasets (e.g., TCGA) to pre-screen expression across tumor types. Include normal tissue controls (e.g., testis as a positive control) to confirm cancer-restricted expression .
Advanced Research Questions
Q. How can conflicting data on Cancer/testis antigen 1 (123-137) expression in non-malignant tissues be resolved?
- Methodological Answer :
- Perform multi-platform validation: Combine RNA sequencing, proteomics, and IHC to distinguish true expression from technical artifacts .
- Use laser-capture microdissection to isolate specific cell populations, reducing contamination from adjacent tissues .
- Analyze public databases (e.g., Human Protein Atlas) to compare antibody staining patterns across studies .
Q. What strategies improve reproducibility when quantifying Cancer/testis antigen 1 (123-137) in circulating tumor cells (CTCs)?
- Methodological Answer :
- Standardize pre-analytical variables: Fixation time, storage temperature, and antibody dilution ratios (e.g., 1:100–1:500 for IHC-F) .
- Use spike-in controls with known antigen concentrations in blood samples .
- Adhere to MIAME and REMARK guidelines for data reporting to enable cross-study comparisons .
Q. How should researchers design studies to evaluate the therapeutic potential of Cancer/testis antigen 1 (123-137)-targeted vaccines?
- Methodological Answer :
- Select HLA-matched patient cohorts (e.g., HLA-A1 carriers) using genomic typing .
- Combine peptide vaccines with immune checkpoint inhibitors (e.g., anti-PD-1) to enhance T-cell responses .
- Monitor antigen-specific T-cell clonality via TCR sequencing pre- and post-vaccination .
Data Analysis & Reporting
Q. What bioinformatics tools are optimal for analyzing Cancer/testis antigen 1 (123-137) expression in single-cell RNA-seq datasets?
- Methodological Answer :
- Use Seurat or Scanpy for clustering and differential expression analysis .
- Validate findings with spatial transcriptomics (e.g., 10x Visium) to map antigen distribution in tumor sections .
- Cross-reference with proteomic databases (e.g., CPTAC) to confirm protein-level expression .
Q. How can researchers address discrepancies between mRNA and protein expression levels of Cancer/testis antigen 1 (123-137)?
- Methodological Answer :
- Perform ribosome profiling to assess translational efficiency .
- Use proximity ligation assays (PLA) to detect post-translational modifications affecting antibody binding .
- Analyze miRNA-mRNA interactions (e.g., miRanda) to identify regulators of protein translation .
Publication & Ethical Standards
Q. What are the key requirements for publishing Cancer/testis antigen 1 (123-137) research in high-impact journals like AntiCancer Research?
- Methodological Answer :
Q. How should researchers ethically handle patient-derived data in studies involving Cancer/testis antigen 1 (123-137)?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
